4E1RCat
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQRBOIMSKMFFO-PGMHBOJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4E1RCat in Inhibiting Cap-Dependent Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 4E1RCat, a small molecule inhibitor of cap-dependent translation. This compound represents a significant tool for both basic research and therapeutic development, primarily by targeting the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis frequently dysregulated in cancer. This document details the molecular interactions, biochemical effects, and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Cap-Dependent Translation and the Role of eIF4E
Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. It is initiated by the binding of the eIF4F complex to the 5' cap structure (m7GpppN) of messenger RNA (mRNA). The eIF4F complex is composed of three key proteins:
-
eIF4E: The cap-binding protein, which directly recognizes and binds to the 5' cap of mRNA. Its availability is a rate-limiting step in translation initiation.
-
eIF4G: A large scaffolding protein that recruits other components of the translation machinery, including the mRNA helicase eIF4A and the 40S ribosomal subunit via its interaction with eIF3.
-
eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNAs, facilitating ribosome scanning.
The assembly and activity of the eIF4F complex are tightly regulated by signaling pathways, most notably the PI3K/Akt/mTOR pathway. A key negative regulator of eIF4E is the 4E-binding protein (4E-BP1). In its hypophosphorylated state, 4E-BP1 binds to the same site on eIF4E as eIF4G, thereby preventing the formation of the eIF4F complex and inhibiting cap-dependent translation.[1][2]
This compound: A Dual Inhibitor of eIF4E Interactions
This compound is a small molecule identified through high-throughput screening of chemical libraries for inhibitors of the eIF4E:eIF4G interaction.[1] Subsequent characterization revealed that this compound functions as a dual inhibitor, disrupting the interaction of eIF4E with both its activating partner, eIF4G, and its inhibitory partner, 4E-BP1.[3][4]
Mechanism of Action
Molecular modeling studies suggest that this compound binds to a region on the dorsal surface of eIF4E.[3] This binding site overlaps with the binding sites for both eIF4G and 4E-BP1, which share a consensus Y(X)4LΦ binding motif. By occupying this crucial interface, this compound sterically hinders the association of both proteins with eIF4E. This dual inhibitory action prevents the assembly of the functional eIF4F complex, a critical step for the recruitment of ribosomes to capped mRNAs. Consequently, this compound specifically inhibits cap-dependent translation, while cap-independent translation mechanisms, such as those mediated by internal ribosome entry sites (IRES), remain largely unaffected.[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Assay | Reference |
| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][5][6][7] |
| IC50 (eIF4E:eIF4G Interaction) | 3.2 µM | Not specified | [4][8] |
| Inhibition of Protein Synthesis (in vivo) | Effective at 50 µM | [35S]-methionine incorporation in MDA-MB-231 and HeLa cells | [3][9] |
Experimental Protocols for Characterizing this compound
The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the eIF4E:eIF4G interaction in a high-throughput format.
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant GST-eIF4G and His-eIF4E proteins in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Prepare solutions of a terbium-cryptate labeled anti-GST antibody (donor) and a d2-labeled anti-His antibody (acceptor).
-
-
Assay Procedure:
-
In a 384-well plate, add a defined volume of the this compound solution at various concentrations.
-
Add the GST-eIF4G and His-eIF4E proteins to the wells.
-
Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for protein-inhibitor interaction.
-
Add the donor and acceptor antibody solutions to the wells.
-
Incubate for a further period (e.g., 1-2 hours) to allow for antibody binding.
-
-
Data Acquisition:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
GST Pull-Down Assay
This assay is used to qualitatively or semi-quantitatively assess the effect of this compound on the interaction between eIF4E and eIF4G.
Principle: A GST-tagged "bait" protein (e.g., GST-eIF4G) is immobilized on glutathione-agarose beads. A cell lysate or a solution containing the "prey" protein (e.g., eIF4E) is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein in the pull-down fraction is then detected by Western blotting.
Protocol:
-
Bead Preparation:
-
Wash glutathione-agarose beads with a binding buffer (e.g., PBS with 0.1% Triton X-100).
-
-
Protein Binding:
-
Incubate the beads with a solution containing the GST-eIF4G fusion protein to immobilize the bait.
-
Wash the beads to remove any unbound GST-eIF4G.
-
-
Interaction Assay:
-
Incubate the GST-eIF4G-bound beads with a cell lysate or a solution of purified eIF4E in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate at 4°C with gentle rotation for a defined period (e.g., 2-4 hours).
-
-
Washing and Elution:
-
Wash the beads several times with binding buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for eIF4E, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the presence of eIF4E using a chemiluminescence substrate.
-
In Vitro Translation Assay
This assay measures the effect of this compound on the synthesis of a reporter protein from a capped mRNA template.
Principle: A cell-free extract, typically rabbit reticulocyte lysate, containing all the necessary components for translation is programmed with a specific mRNA. The amount of protein synthesized is then quantified, often through the activity of a reporter enzyme (e.g., luciferase) or by the incorporation of radiolabeled amino acids.
Protocol:
-
mRNA Preparation:
-
Synthesize a capped and polyadenylated reporter mRNA (e.g., firefly luciferase) through in vitro transcription.
-
As a control for cap-independent translation, a bicistronic mRNA containing an IRES element upstream of a second reporter (e.g., Renilla luciferase) can be used.
-
-
Translation Reaction:
-
Set up translation reactions containing rabbit reticulocyte lysate, an amino acid mixture (with or without a radiolabeled amino acid like [35S]-methionine), and the reporter mRNA.
-
Add varying concentrations of this compound or a vehicle control to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
-
Quantification:
-
Luciferase Assay: If a luciferase reporter is used, add the appropriate substrate and measure the luminescence using a luminometer.
-
Radiolabel Incorporation: If [35S]-methionine is used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
-
Polysome Profiling
This technique is used to assess the global status of translation initiation within a cell by separating mRNAs based on the number of associated ribosomes.
Principle: Cell lysates are fractionated by ultracentrifugation through a sucrose density gradient. mRNAs that are actively being translated will be associated with multiple ribosomes (polysomes) and will sediment further down the gradient. mRNAs that are poorly translated or not translated will be associated with few or no ribosomes and will remain in the lighter fractions.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for a specified duration.
-
Prior to lysis, treat cells with cycloheximide to "freeze" the ribosomes on the mRNA.
-
Lyse the cells in a buffer that preserves the integrity of the polysomes.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare a linear sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube.
-
Carefully layer the cell lysate on top of the gradient.
-
Centrifuge at high speed for a sufficient time to separate the ribosomal subunits, monosomes, and polysomes.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal profile.
-
Collect fractions corresponding to different parts of the profile (e.g., non-polysomal, light polysomal, heavy polysomal).
-
-
RNA Extraction and Analysis:
-
Extract RNA from the collected fractions.
-
Analyze the distribution of specific mRNAs across the gradient using techniques like quantitative RT-PCR (qRT-PCR) or Northern blotting to determine their translational status.
-
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of Cap-Dependent Translation Inhibition by this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound characterization.
Conclusion
This compound is a valuable chemical probe for studying the intricacies of cap-dependent translation and a promising lead compound for the development of novel therapeutics. Its well-defined mechanism of action, centered on the dual inhibition of eIF4E's interactions with eIF4G and 4E-BP1, provides a clear rationale for its biological effects. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this compound and similar molecules targeting the eIF4F complex. The continued exploration of such inhibitors holds significant promise for advancing our understanding of translational control in health and disease, and for the development of targeted therapies for a range of human pathologies, particularly cancer.
References
- 1. Polysome profiling - Wikipedia [en.wikipedia.org]
- 2. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
The Role of 4E1RCat in Blocking the eIF4E-eIF4G Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, and its interaction with the scaffolding protein eIF4G is a rate-limiting step for cap-dependent translation. Dysregulation of this interaction is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of 4E1RCat, a small molecule inhibitor that effectively disrupts the eIF4E-eIF4G interaction. We will delve into its mechanism of action, present key quantitative data from seminal studies, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Introduction to the eIF4F Complex and the Role of eIF4E
Eukaryotic translation initiation is a tightly controlled process, with the assembly of the eIF4F complex at the 5' cap of mRNA being a pivotal event.[1] This complex is comprised of three key proteins:
-
eIF4E: The cap-binding protein that directly recognizes and binds to the 7-methylguanosine (m7G) cap structure of mRNA.[2]
-
eIF4G: A large scaffolding protein that orchestrates the recruitment of other initiation factors, including the RNA helicase eIF4A and the poly(A)-binding protein (PABP), which facilitates mRNA circularization.[3][4]
-
eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of mRNA, allowing for ribosome scanning.[3]
The interaction between eIF4E and eIF4G is a crucial step for the recruitment of the 43S pre-initiation complex to the mRNA, thereby initiating translation.[4] The availability of eIF4E is regulated by a family of inhibitory proteins known as the 4E-binding proteins (4E-BPs).[2][3] In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, competitively inhibiting the formation of the eIF4F complex and repressing cap-dependent translation.[2][5] Signaling pathways, such as the PI3K/mTOR pathway, lead to the hyperphosphorylation of 4E-BPs, causing their dissociation from eIF4E and promoting translation initiation.[2][6]
This compound: A Small Molecule Inhibitor of the eIF4E-eIF4G Interaction
This compound is a cell-permeable oxopyrrolyl benzoate compound identified through high-throughput screening as a potent inhibitor of the eIF4E-eIF4G interaction.[1] Unlike some other inhibitors that paradoxically enhance the eIF4E:4E-BP1 interaction, this compound blocks the binding of both eIF4G and 4E-BP1 to eIF4E.[1] This dual inhibitory action makes it a valuable tool for studying the consequences of disrupting eIF4F complex formation and a promising lead compound for cancer therapy.[1]
Mechanism of Action
Molecular modeling studies suggest that this compound binds to a region on the dorsal surface of eIF4E that is utilized by both eIF4G and 4E-BPs for binding.[1][7] In silico analysis revealed five shallow pockets on the eIF4E surface that can accommodate small molecule interactions, and this compound is predicted to bind to four of these pockets, thereby sterically clashing with and preventing the binding of its natural protein partners.[1][7] This direct competition for a common binding site is the basis of its inhibitory activity. Some studies also suggest a potential allosteric mechanism of action for similar compounds, where binding to a site distant from the eIF4G binding epitope induces conformational changes that disrupt the interaction.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
| Parameter | Value | Assay | Reference |
| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | TR-FRET | [1][10] |
| IC50 (eIF4E:eIF4G Interaction) | < 10 µM | TR-FRET | [1] |
| IC50 (eIF4E:eIF4G Interaction) | 3.2 µM | Not Specified | [11] |
| Inhibition of Cap-Dependent Translation | Dose-dependent | In vitro translation assay | [10] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| MDA-MB-231 | Inhibition of protein synthesis | 50 µM | [1] |
| HeLa | Inhibition of protein synthesis | 50 µM | [1] |
| Jurkat | Disruption of polysomes | 50 µM | [1] |
| Pten+/-Eµ-Myc tumors | Increased apoptosis (with doxorubicin) | 15 mg/kg (in vivo) | [1] |
Table 2: Cellular and In Vivo Effects of this compound
Signaling Pathways and Experimental Workflows
Regulation of eIF4F Complex Assembly
The formation of the eIF4F complex is a key regulatory node in protein synthesis, primarily controlled by the mTOR signaling pathway.
Caption: mTOR signaling pathway regulating eIF4F complex assembly and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow to characterize the inhibitory properties of this compound.
Caption: A generalized experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the interaction between eIF4E and eIF4G in a high-throughput format.
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors of the interaction will disrupt this energy transfer.
Methodology:
-
Reagents:
-
Recombinant GST-eIF4E (donor-labeled, e.g., with a terbium cryptate-labeled anti-GST antibody).
-
Recombinant His-tagged eIF4G fragment (e.g., residues 551-650) (acceptor-labeled, e.g., with a d2-labeled anti-His antibody).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM DTT, 0.1% BSA).
-
This compound or other test compounds.
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of GST-eIF4E and the anti-GST donor antibody.
-
Add serial dilutions of this compound or control compounds.
-
Add a fixed concentration of the His-eIF4G fragment and the anti-His acceptor antibody.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
GST Pull-Down Assay
This assay provides a qualitative or semi-quantitative assessment of the eIF4E-eIF4G interaction.
Principle: GST-tagged eIF4E is immobilized on glutathione-sepharose beads. The ability of a partner protein (e.g., eIF4G) to bind to the immobilized eIF4E is then tested in the presence or absence of an inhibitor.
Methodology:
-
Reagents:
-
Recombinant GST-eIF4E and GST as a control.
-
Glutathione-sepharose beads.
-
Cell lysate or recombinant eIF4G.
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.2 mM EDTA, 1 mM DTT, 0.5% NP-40).
-
Wash buffer (same as binding buffer).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
This compound or vehicle control.
-
-
Procedure:
-
Incubate GST-eIF4E or GST with glutathione-sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound protein.
-
Incubate the beads with cell lysate or recombinant eIF4G in the presence of this compound or vehicle.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4G and eIF4E. A decrease in the amount of eIF4G pulled down in the presence of this compound indicates inhibition of the interaction.
-
In Vitro Translation Assay
This assay measures the effect of this compound on the synthesis of proteins from capped and uncapped mRNA templates.
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate) is used to translate mRNAs in vitro. The incorporation of a radiolabeled amino acid (e.g., [35S]-methionine) into newly synthesized proteins is measured.
Methodology:
-
Reagents:
-
Rabbit reticulocyte lysate (RRL).
-
Capped mRNA (e.g., luciferase mRNA with an m7GpppG cap).
-
Uncapped mRNA or mRNA with an internal ribosome entry site (IRES) as a control for cap-independent translation.
-
[35S]-methionine.
-
This compound or vehicle control.
-
-
Procedure:
-
Set up translation reactions containing RRL, amino acid mixture (lacking methionine), [35S]-methionine, and either capped or uncapped mRNA.
-
Add serial dilutions of this compound or vehicle.
-
Incubate at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and precipitate the proteins (e.g., with trichloroacetic acid).
-
-
Analysis:
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Alternatively, analyze the translation products by SDS-PAGE and autoradiography. A dose-dependent decrease in protein synthesis from the capped mRNA, but not the uncapped/IRES-containing mRNA, demonstrates specific inhibition of cap-dependent translation.[1]
-
Conclusion and Future Directions
This compound has emerged as a valuable chemical probe for dissecting the intricacies of cap-dependent translation and a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to disrupt the crucial eIF4E-eIF4G interaction, and also the eIF4E-4E-BP1 interaction, provides a powerful means to inhibit the translation of oncogenic mRNAs that are highly dependent on the eIF4F complex. The experimental protocols detailed in this guide provide a robust framework for further investigation into the biological activities of this compound and the development of next-generation inhibitors. Future research will likely focus on improving the potency and selectivity of this compound analogs, as well as exploring their efficacy in combination with other anti-cancer agents to overcome chemoresistance.[1] The structural and mechanistic insights gained from studying compounds like this compound will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of eIF4E cellular localization by eIF4E-binding proteins, 4E-BPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
The Dual Inhibition of eIF4E:eIF4G and eIF4E:4E-BP1 by 4E1RCat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus for the regulation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and other proliferative diseases. Its interactions with the scaffolding protein eIF4G, which promotes translation initiation, and the inhibitory 4E-binding proteins (4E-BPs), are key control points. The small molecule 4E1RCat has emerged as a significant tool for studying and potentially targeting this pathway due to its ability to dually inhibit both the eIF4E:eIF4G and eIF4E:4E-BP1 protein-protein interactions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable, small molecule inhibitor that disrupts the assembly of the eIF4F complex, a key component of the translation initiation machinery.[1] The eIF4F complex consists of the cap-binding protein eIF4E, the RNA helicase eIF4A, and the large scaffolding protein eIF4G. The interaction between eIF4E and eIF4G is essential for the recruitment of the 43S preinitiation complex to the 5' end of capped mRNAs, a rate-limiting step in cap-dependent translation.
The activity of eIF4E is tightly regulated by a family of translational repressors known as the 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same dorsal surface on eIF4E as eIF4G, thereby competitively inhibiting the formation of the eIF4F complex and repressing cap-dependent translation.[2] Signaling pathways, such as the PI3K/Akt/mTOR pathway, lead to the hyperphosphorylation of 4E-BPs, causing their dissociation from eIF4E and allowing for the binding of eIF4G and subsequent translation initiation.[2]
Unlike some other eIF4E inhibitors that selectively disrupt the eIF4E:eIF4G interaction, this compound has been demonstrated to be a dual inhibitor, preventing the association of eIF4E with both eIF4G and 4E-BP1.[1][3] Molecular modeling studies suggest that this compound binds to a series of shallow pockets on the surface of eIF4E that overlap with the binding sites for both eIF4G and 4E-BP1, providing a structural basis for its dual inhibitory activity.[4] This dual inhibition leads to a potent suppression of cap-dependent translation.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The most consistently reported value is its half-maximal inhibitory concentration (IC50) for the disruption of the eIF4E:eIF4G interaction.
| Parameter | Value | Assay Method | Reference |
| IC50 (eIF4E:eIF4G Interaction) | ~3.2 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3] |
| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | Not specified | [5][6] |
| IC50 (Cap-dependent Translation) | ~4 µM | In vitro translation assay | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of eIF4E-mediated translation and this compound inhibition.
Caption: Experimental workflow for Fluorescence Polarization assay.
Caption: Workflow for m7GTP pull-down assay.
Experimental Protocols
Fluorescence Polarization (FP) Assay for eIF4E:eIF4G Interaction
This assay quantitatively measures the disruption of the eIF4E:eIF4G interaction by this compound in a high-throughput format.
Materials:
-
Purified recombinant human eIF4E protein
-
A fluorescently labeled peptide derived from the eIF4E-binding region of eIF4G (e.g., labeled with fluorescein)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled eIF4G peptide in assay buffer at a final concentration of approximately 5-10 nM.
-
Prepare a solution of eIF4E in assay buffer at a concentration that yields a significant polarization signal upon binding to the fluorescent peptide (this needs to be empirically determined, but is typically in the low micromolar range).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into assay buffer to the desired final concentrations.
-
In the 384-well plate, add the fluorescent eIF4G peptide to all wells.
-
Add the eIF4E solution to all wells except for the "no protein" control wells.
-
Add the serially diluted this compound solutions to the experimental wells. Add vehicle (DMSO in assay buffer) to the "no inhibitor" control wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
m7GTP-Agarose Pull-Down Assay
This assay assesses the ability of this compound to disrupt the eIF4F complex in a cellular context.
Materials:
-
m7GTP-agarose beads
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies against eIF4E, eIF4G, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Culture and treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Incubate equal amounts of protein from each sample with pre-equilibrated m7GTP-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform Western blot analysis using primary antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the amount of each protein that was pulled down.
In Vitro Translation Assay
This assay directly measures the effect of this compound on cap-dependent translation.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Capped and uncapped luciferase reporter mRNA
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare in vitro translation reactions according to the manufacturer's instructions, using rabbit reticulocyte lysate.
-
For each reaction, add a defined amount of either capped or uncapped luciferase reporter mRNA.
-
Add serial dilutions of this compound or vehicle (DMSO) to the reactions.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions and measure the luciferase activity in each sample using a luminometer.
-
Normalize the luciferase activity in the this compound-treated samples to the vehicle-treated control to determine the percent inhibition of translation.
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 for the inhibition of cap-dependent translation.
Conclusion
This compound serves as a valuable chemical probe for dissecting the intricate regulation of cap-dependent translation. Its ability to dually inhibit the critical interactions of eIF4E with both eIF4G and 4E-BP1 provides a powerful tool for researchers in the fields of cell biology, cancer biology, and drug discovery. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in investigating the eIF4E-mediated translational control and in the development of novel therapeutic strategies targeting this fundamental cellular process.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
4E1RCat: A Technical Guide to a Chemical Probe for Studying Translational Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Translational control is a critical regulatory node in gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer. The eukaryotic initiation factor 4E (eIF4E), the protein that binds the 5' cap structure of messenger RNA (mRNA), is a key nexus in this process. Its activity is tightly controlled by interactions with the scaffolding protein eIF4G and a family of repressor proteins, the 4E-Binding Proteins (4E-BPs). This guide provides a comprehensive overview of 4E1RCat, a small molecule inhibitor that serves as a powerful chemical probe to investigate and manipulate the function of eIF4E. This compound competitively inhibits the interaction between eIF4E and both eIF4G and 4E-BP1, thereby specifically blocking cap-dependent translation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the core signaling pathways it perturbs, offering a valuable resource for researchers in molecular biology and drug discovery.
Introduction: Translational Control and the Central Role of eIF4E
The initiation of protein synthesis is the most regulated phase of translation.[1][2] In eukaryotes, the majority of mRNAs are translated via a cap-dependent mechanism, which requires the assembly of the eIF4F complex at the 5' m7GpppN cap structure. This complex consists of three key proteins:
-
eIF4E : The cap-binding protein. Its availability is the rate-limiting step for cap-dependent translation initiation.[3][4][5][6]
-
eIF4G : A large scaffolding protein that recruits the mRNA helicase eIF4A and the 40S ribosomal subunit to the mRNA.[7]
-
eIF4A : An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNA to facilitate ribosome scanning.
The formation of the eIF4E-eIF4G complex is a critical checkpoint.[7][8] This interaction is competitively inhibited by the 4E-Binding Proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, sequestering eIF4E and repressing translation.[7][9][10] Signaling pathways, such as the PI3K/Akt/mTOR pathway, lead to the hyperphosphorylation of 4E-BPs, causing their dissociation from eIF4E and permitting the assembly of the active eIF4F complex.[4][5][6][9]
Dysregulation of this axis, particularly the overexpression or hyperactivation of eIF4E, is a common feature in many cancers.[2][4][5][6][11] Elevated eIF4E activity leads to the preferential translation of a subset of "weak" mRNAs, which often encode proteins critical for cell growth, proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.[10][12] This makes eIF4E an attractive target for therapeutic intervention.
This compound: A Dual Inhibitor of eIF4E Interactions
This compound is a cell-permeable small molecule identified through high-throughput screening as an inhibitor of the eIF4E:eIF4G interaction.[9][12] It acts as a dual inhibitor, disrupting the binding of eIF4E to both its activating partner, eIF4G, and its repressor, 4E-BP1.[9][13][14][15] This unique property distinguishes it from other inhibitors like 4EGI-1, which disrupts the eIF4E:eIF4G interaction but enhances eIF4E:4E-BP1 binding.[8][12][16] By preventing the assembly of the eIF4F complex, this compound specifically inhibits cap-dependent translation, making it an invaluable tool for dissecting the roles of eIF4E-mediated translational control in normal physiology and disease.[12][13][17]
Mechanism of Action
Molecular modeling suggests that this compound binds to a series of shallow pockets on the dorsal surface of eIF4E.[9][12] These pockets overlap with the conserved binding site shared by eIF4G and the 4E-BPs.[7][9][12] By occupying this crucial interface, this compound physically prevents the association of eIF4E with either protein.[12] This leads to the disruption of pre-formed eIF4F complexes and prevents the recruitment of the translational machinery to capped mRNAs, effectively shutting down cap-dependent protein synthesis.[12] Consequently, the levels of proteins encoded by eIF4E-sensitive mRNAs, such as the anti-apoptotic protein Mcl-1, are reduced.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound based on published literature.
| Parameter | Value | Assay | Reference |
| IC₅₀ (eIF4E:eIF4G Interaction) | ~4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [9][12][14][17] |
| IC₅₀ (eIF4E:eIF4G Interaction) | 3.2 µM | Not Specified | [13] |
| Inhibition of Protein Synthesis | Effective at 50 µM | In HeLa & MDA-MB-231 cells | [12] |
| Cellular Activity | Effective at 5-10 µM | In various cell lines (HL-1, UACC 903) | [13][18] |
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Animal Model | Administration | Reference |
| Effective Dose (Combination Therapy) | 15 mg/kg | Pten+/-Eμ-Myc Lymphoma Mouse Model | Intraperitoneal (i.p.), daily for 5 days | [13][17] |
| Effective Dose (Combination Therapy) | 10 mg/kg | Melanoma Xenograft Mouse Model | Intraperitoneal (i.p.) | [18] |
Table 2: In Vivo Efficacy of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₁₈N₂O₆ | [13][14] |
| Molecular Weight | 478.45 g/mol | [13][14] |
| Solubility | >23.85 mg/mL in DMSO; Insoluble in H₂O and Ethanol | [13] |
Table 3: Physicochemical Properties of this compound
Key Signaling Pathways and Experimental Workflows
The activity of eIF4E is regulated by major signaling pathways that are often deregulated in cancer. This compound provides a direct method to probe the downstream consequences of these pathways at the level of translation.
mTOR/4E-BP1 Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation. A key downstream effector is mTORC1, which phosphorylates 4E-BP1, causing its release from eIF4E and activating translation.[4][5][6][19]
Caption: The mTOR/4E-BP1 signaling pathway regulating eIF4E availability.
MNK1/2-eIF4E Signaling Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway also converges on eIF4E. ERK and p38 MAPK activate the MNK1/2 kinases, which then bind to eIF4G and phosphorylate eIF4E at Ser209.[20][21] While the precise role of this phosphorylation is debated, it is strongly associated with oncogenic transformation and the translation of mRNAs involved in metastasis.[20][22][23]
Caption: The MNK1/2 signaling pathway leading to eIF4E phosphorylation.
Experimental Workflow Using this compound
Researchers can use this compound to determine if a biological process is dependent on cap-dependent translation. A typical workflow involves treating cells with this compound and observing the effects on protein levels, cellular phenotype, and global translation.
Caption: A general experimental workflow for using this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments using this compound, synthesized from published methodologies.[12][13][17][18] Researchers should optimize concentrations and timings for their specific cell lines and systems.
In Vitro eIF4F Complex Disruption Assay (m7GTP Pull-Down)
This assay assesses the ability of this compound to disrupt the eIF4E:eIF4G interaction in a cellular context.
-
Cell Culture and Lysis:
-
Culture cells (e.g., HeLa, MDA-MB-231) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 4-12 hours).
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
m7GTP Pull-Down:
-
Pre-wash m7GTP-sepharose beads with lysis buffer.
-
Incubate a portion of the cell lysate (e.g., 500 µg of total protein) with the pre-washed m7GTP-sepharose beads for 2 hours at 4°C with gentle rotation. This will capture eIF4E and its associated proteins.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins and an input sample of the total cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4E, eIF4G, and 4E-BP1.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: In this compound-treated samples, the amount of eIF4G and 4E-BP1 co-precipitating with eIF4E will be significantly reduced compared to the vehicle control.
-
Polysome Profiling
This technique assesses the global state of translation initiation by separating ribosomal subunits, monosomes, and polysomes via sucrose gradient centrifugation. Inhibition of initiation leads to a decrease in polysomes and an increase in the 80S monosome peak.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle as described above.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 10 minutes to arrest translation elongation and "freeze" ribosomes on the mRNA.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a hypotonic lysis buffer (e.g., containing Triton X-100 and cycloheximide).
-
-
Sucrose Gradient Centrifugation:
-
Prepare linear sucrose gradients (e.g., 10-50%) in a suitable buffer.
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) in an ultracentrifuge with a swinging-bucket rotor for a set time (e.g., 2 hours) at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a UV detector. This generates the polysome profile.
-
Expected Outcome: Lysates from this compound-treated cells will show a decreased area under the polysome peaks and an increased 80S monosome peak compared to controls, indicating an inhibition of translation initiation.[12]
-
In Vivo Chemosensitization Study in a Mouse Model
This protocol outlines how to test if this compound can sensitize tumors to a cytotoxic agent in vivo.
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse model, such as female C57BL/6 mice for Pten+/-Eμ-Myc lymphoma cell injection or athymic nude mice for human melanoma xenografts.[17][18]
-
Inject tumor cells (e.g., 1 x 10⁶ cells) either intravenously or subcutaneously.[17][18]
-
Allow tumors to become palpable and established before starting treatment.
-
-
Drug Formulation and Administration:
-
Prepare this compound for injection by dissolving it in a suitable vehicle. A commonly used formulation is 5.2% PEG 400 / 5.2% Tween 80 in saline.[13][17]
-
Prepare the chemotherapeutic agent (e.g., Doxorubicin at 10 mg/kg) according to standard protocols.
-
Administer this compound (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection daily for five consecutive days.[13][17]
-
Administer the chemotherapeutic agent as a single dose on the second day of the this compound treatment cycle.[13][17]
-
Include control groups for vehicle, this compound alone, and the chemotherapeutic agent alone.
-
-
Monitoring and Endpoint:
-
Monitor animal health and tumor size daily using calipers.
-
The primary endpoint is typically tumor-free survival or a delay in tumor growth.[17]
-
At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting for Mcl-1 levels, TUNEL staining for apoptosis).[12]
-
Expected Outcome: The combination of this compound and the cytotoxic agent will lead to a significant extension in tumor-free remission or a greater reduction in tumor volume compared to either agent alone.[12][13]
-
Conclusion and Future Directions
This compound is a specific and potent chemical probe for investigating the biological consequences of inhibiting the eIF4E-eIF4G/4E-BP1 interactions. Its ability to block cap-dependent translation provides a direct method for identifying cellular processes and signaling outputs that are reliant on eIF4E-mediated translational control. For drug development professionals, this compound serves as a valuable tool compound that validates the eIF4F complex as a therapeutic target.[12] Studies using this compound have demonstrated its potential to reverse chemoresistance in preclinical models, highlighting the therapeutic promise of targeting translational control in cancer.[12][14][17] Future research will likely focus on improving the pharmacological properties of this compound-like molecules to develop more potent and selective clinical candidates and to further unravel the complexities of the "eIF4E-translatome" in a variety of disease contexts.
References
- 1. Structure of eIF4E in Complex with an eIF4G Peptide Supports a Universal Bipartite Binding Mode for Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. the-mtor-4e-bp1-eif4e-signalling-pathway-as-source-of-cancer-drug-targets - Ask this paper | Bohrium [bohrium.com]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 12. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. oncotarget.com [oncotarget.com]
The Dual Inhibitor 4E1RCat: A Technical Guide to its Impact on Oncogenic mRNA Translation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, and its dysregulation is a hallmark of many cancers. eIF4E's role in selectively promoting the translation of mRNAs encoding oncoproteins, such as c-Myc, Cyclin D1, and Bcl-2, makes it a compelling target for anti-cancer drug development. This technical guide provides an in-depth overview of 4E1RCat, a small molecule inhibitor that disrupts the cap-dependent translation initiation complex. This compound functions as a dual inhibitor, targeting the interactions of eIF4E with both the scaffolding protein eIF4G and the inhibitory 4E-binding proteins (4E-BPs). By preventing the assembly of the eIF4F complex, this compound effectively attenuates the translation of oncogenic mRNAs, leading to reduced cell proliferation and sensitization of cancer cells to conventional chemotherapies. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a cell-permeable, oxopyrrolyl benzoate compound that functions as a potent inhibitor of the eIF4F translation initiation complex.[1] Its primary mechanism of action involves the disruption of the protein-protein interaction between eIF4E and eIF4G, a crucial step for the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs.[2][3] Unlike some other eIF4E inhibitors, this compound also blocks the interaction between eIF4E and 4E-BPs.[1][4] This dual inhibitory activity makes this compound a robust tool for studying and targeting cap-dependent translation.
The binding of this compound to eIF4E prevents the assembly of the eIF4F complex, which is composed of eIF4E, eIF4G, and the RNA helicase eIF4A.[2] This inhibition is specific to cap-dependent translation, as it does not affect cap-independent translation initiation mediated by internal ribosome entry sites (IRESs).[2][5] By selectively blocking cap-dependent translation, this compound disproportionately affects the synthesis of proteins encoded by "weak" mRNAs, which possess long, structured 5' untranslated regions (UTRs) and are highly dependent on the eIF4F complex for their translation.[6] Many of these "weak" mRNAs encode for proteins that are critical for cancer cell proliferation, survival, and angiogenesis, including c-Myc, Mcl-1, and Cyclin D1.[5][7]
Signaling Pathways Influenced by this compound
The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/ERK pathways.[8] These pathways are frequently hyperactivated in cancer and converge on the phosphorylation of 4E-BPs.[9] In their hypophosphorylated state, 4E-BPs bind to eIF4E and sequester it, preventing its interaction with eIF4G.[6] Upon phosphorylation by mTORC1, 4E-BPs dissociate from eIF4E, allowing for the formation of the active eIF4F complex and the initiation of cap-dependent translation.[8]
This compound directly intervenes in this process by competing with both eIF4G and 4E-BPs for binding to eIF4E.[2] This action effectively mimics the inhibitory function of hypophosphorylated 4E-BPs, leading to a shutdown of oncogenic mRNA translation.
Caption: Signaling pathway illustrating the mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | [3][10] |
| Inhibition of Cap-Dependent Translation | Dose-dependent | [5][6] |
| Effect on Cap-Independent Translation | No significant effect | [2][5] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Cell Lines / Model | Concentration / Dose | Result | Reference |
| Inhibition of Protein Synthesis | MDA-MB-231, HeLa | 50 µM | Significant inhibition | [1][5] |
| Reduction of c-Myc Levels | Jurkat | Not specified | Decreased expression | [2] |
| Reduction of Mcl-1 Levels | Jurkat | Not specified | Decreased expression | [2] |
| Reversal of Chemoresistance | Pten+/-Eµ-myc lymphoma mice | 15 mg/kg (i.p.) | Sensitizes tumors to doxorubicin | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Translation Assay
This assay is used to determine the effect of this compound on cap-dependent and cap-independent translation.
Materials:
-
Krebs-2 cell-free extract
-
Bicistronic reporter mRNA (e.g., containing a 5' cap, a first cistron like Firefly luciferase, an IRES element like that from HCV, and a second cistron like Renilla luciferase)
-
[35S]-Methionine
-
This compound dissolved in DMSO
-
Nuclease-free water
-
Amino acid mixture (minus methionine)
-
Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
-
Potassium acetate and magnesium acetate
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the in vitro translation reaction mix on ice. For a typical 25 µL reaction, combine Krebs-2 extract, the bicistronic reporter mRNA, amino acid mixture (minus methionine), energy regenerating system, and appropriate concentrations of potassium and magnesium salts.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixes.
-
Initiate the translation reaction by adding [35S]-Methionine and incubating at 30°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the translated proteins on an SDS-PAGE gel.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.
-
Quantify the band intensities for both luciferases to determine the relative inhibition of cap-dependent (Firefly) versus IRES-mediated (Renilla) translation.
Polysome Profiling
This technique is used to assess the global effects of this compound on translation by separating mRNAs based on the number of associated ribosomes.
Materials:
-
Mammalian cells (e.g., Jurkat, MDA-MB-231, HeLa)
-
This compound
-
Cycloheximide
-
Lysis buffer (containing Tris-HCl, NaCl, MgCl2, Triton X-100, cycloheximide, and RNase inhibitors)
-
Sucrose solutions (10% and 50% w/v in lysis buffer)
-
Gradient maker
-
Ultracentrifuge with a swing-out rotor
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction reagents
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Add cycloheximide to the culture medium to arrest translating ribosomes on the mRNA.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet nuclei and mitochondria.
-
Layer the supernatant onto a 10-50% sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
Extract RNA from the collected fractions for further analysis (e.g., qRT-PCR or RNA-seq) to identify the specific mRNAs whose translation is affected by this compound.
Western Blot Analysis of Oncogenic Proteins
This method is used to quantify the reduction in specific oncoproteins following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Mcl-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target oncoproteins and a loading control (e.g., Actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative protein levels.
In Vivo Chemoresistance Model
This protocol describes how to assess the ability of this compound to sensitize tumors to chemotherapy in a mouse model.
Materials:
-
Pten+/-Eµ-myc transgenic mice (or other relevant cancer model)
-
This compound
-
Doxorubicin
-
Vehicle for drug delivery (e.g., 5.2% PEG 400/ 5.2% Tween 80)
-
Calipers for tumor measurement
-
TUNEL assay kit for apoptosis detection
Procedure:
-
Establish tumors in the mice.
-
Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle, doxorubicin alone, this compound alone, doxorubicin + this compound).
-
Administer the drugs according to a predetermined schedule (e.g., this compound at 15 mg/kg i.p. daily for 5 days, doxorubicin at 10 mg/kg i.p. on day 2).[1]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin for histological analysis.
-
Perform TUNEL staining on tumor sections to quantify the level of apoptosis in each treatment group.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Workflow for the in vitro translation assay.
References
- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis of Myc oncoprotein function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. Increased expression of eukaryotic translation initiation factors eIF-4E and eIF-2 alpha in response to growth induction by c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 downregulation leads to the heightened sensitivity exhibited by BCR-ABL positive ALL to induction of energy and ER-stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4E1RCat: A Technical Guide to its Role in Sensitizing Cancer Cells to Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical oncoprotein frequently overexpressed in a wide range of human cancers. Its primary function is to bind the 5' cap structure of messenger RNA (mRNA), a rate-limiting step in cap-dependent translation. This process is essential for the synthesis of many proteins involved in cell growth, proliferation, and survival, including potent anti-apoptotic proteins and oncogenes. Consequently, targeting eIF4E has emerged as a promising strategy in cancer therapy. 4E1RCat is a novel small molecule inhibitor that disrupts the crucial protein-protein interactions of eIF4E, thereby sensitizing cancer cells to apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on apoptotic signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action of this compound
This compound functions as a dual inhibitor, targeting the interaction between eIF4E and two of its key binding partners: eIF4G and 4E-BP1.[1] The interaction between eIF4E and the scaffolding protein eIF4G is essential for the assembly of the eIF4F complex, which recruits the 40S ribosomal subunit to the mRNA, initiating cap-dependent translation. The 4E-binding proteins (4E-BPs) are natural inhibitors of this process; in their hypophosphorylated state, they bind to the same site on eIF4E as eIF4G, preventing the formation of the eIF4F complex.
By binding to eIF4E, this compound sterically hinders the binding of both eIF4G and 4E-BP1.[1] This disruption of the eIF4E-eIF4G interaction is the primary mechanism by which this compound inhibits cap-dependent translation. This leads to a selective decrease in the synthesis of proteins encoded by mRNAs with complex 5' untranslated regions (UTRs), which are highly dependent on the eIF4F complex for their translation. Many of these proteins are key regulators of cell survival and proliferation, including the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.[1]
Sensitization of Cancer Cells to Apoptosis
The inhibition of cap-dependent translation by this compound has profound consequences for cancer cell survival, primarily by tipping the balance of pro- and anti-apoptotic proteins in favor of cell death.
Downregulation of Anti-Apoptotic Proteins
A key mechanism by which this compound sensitizes cancer cells to apoptosis is through the rapid downregulation of the anti-apoptotic Bcl-2 family protein, Mcl-1. Mcl-1 has a short half-life and its expression is tightly regulated at the translational level, making it particularly sensitive to inhibitors of cap-dependent translation. By reducing Mcl-1 levels, this compound unleashes the pro-apoptotic activity of BH3-only proteins, which are no longer sequestered by Mcl-1. This leads to the activation of the pro-apoptotic effector proteins Bak and Bax, ultimately triggering the intrinsic pathway of apoptosis.
Reduction of Oncogenic Drivers
In addition to its effect on Mcl-1, this compound also reduces the expression of the oncoprotein c-Myc.[1] c-Myc is a potent driver of cell proliferation and has been shown to have anti-apoptotic functions. Its downregulation contributes to the overall pro-apoptotic effect of this compound.
Induction of the Intrinsic Apoptotic Pathway
The downregulation of anti-apoptotic proteins like Mcl-1 by this compound directly engages the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data available on the efficacy of this compound in inhibiting its target and inducing apoptosis.
| Parameter | Value | Assay | Reference |
| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1] |
Table 1: In Vitro Inhibition Data for this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the eIF4E:eIF4G interaction.
| Cell Line | Treatment | Apoptosis Rate (% of Cells) | Assay | Reference |
| Pten+/-Eμ-Myc Lymphoma | Doxorubicin | ~10% | TUNEL | [1] |
| Pten+/-Eμ-Myc Lymphoma | This compound (15 mg/kg) + Doxorubicin | ~35% | TUNEL | [1] |
Table 2: In Vivo Apoptosis Induction by this compound in Combination with Doxorubicin. This table shows the percentage of apoptotic cells in lymphoma tumors treated with doxorubicin alone versus in combination with this compound, as measured by the TUNEL assay.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and its experimental investigation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for 4E1RCat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E1RCat is a cell-permeable, small molecule inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex. It functions by disrupting the crucial interaction between eIF4E, the cap-binding protein, and eIF4G, a scaffolding protein.[1][2][3] This disruption prevents the assembly of the eIF4F complex, which is a rate-limiting step in cap-dependent translation.[2][4] Furthermore, unlike some other eIF4E/eIF4G interaction inhibitors, this compound also blocks the interaction between eIF4E and its inhibitory binding proteins, the 4E-BPs.[3][4][5] By inhibiting the formation of the eIF4F complex, this compound effectively suppresses the translation of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and survival, such as c-Myc and Mcl-1.[4] This targeted inhibition of protein synthesis makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in sensitizing chemoresistant tumors to conventional treatments.[4][6]
Mechanism of Action
This compound specifically targets the interaction between eIF4E and eIF4G, which is a critical step for the initiation of cap-dependent translation. The eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, is responsible for recognizing the 5' cap structure of mRNAs and recruiting the ribosomal machinery. In many cancers, the signaling pathways that regulate this process, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, are hyperactivated, leading to increased eIF4F complex assembly and aberrant protein synthesis that promotes tumorigenesis. This compound's ability to disrupt this complex leads to a reduction in the translation of key oncogenic proteins.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental conditions for this compound in various cell lines and assays.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | - | [5] |
| Effective Concentration (Protein Synthesis Inhibition) | 10 - 50 µM | Jurkat, MDA-MB-231, HeLa | [4][7][8] |
| Treatment Duration (Protein Synthesis Inhibition) | 1 - 4 hours | Jurkat, Melanoma cell lines | [4][7] |
| Treatment Duration (Western Blot) | 1 - 48 hours | Jurkat, Melanoma cell lines | [4][7] |
| Combination Treatment (with Doxorubicin) | 78.13 nM - 10 µM | Lymphoma cell lines | [5] |
| Combination Treatment (with Sorafenib) | 25 µM | Huh7, HepG2 | [9] |
Table 2: Experimental Conditions for Key Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Key Observations |
| Cytotoxicity (MTS Assay) | Lymphoma cell lines | 78.13 nM - 10 µM | 24 hours | Dose-dependent decrease in cell viability. |
| Protein Synthesis (Radiolabeling) | MDA-MB-231, HeLa | 50 µM | 4 hours | Significant inhibition of protein synthesis. |
| Protein Synthesis (AHA Incorporation) | Melanoma cell lines | 10 - 40 µM | 48 hours (treatment), 4 hours (AHA) | Decreased new protein synthesis. |
| Western Blot (c-Myc, Mcl-1) | Jurkat | 50 µM | 1 hour | Decreased levels of c-Myc and Mcl-1. |
| eIF4F Pull-Down | MDA-MB-231 | 50 µM | 4 hours | Reduced amount of eIF4G in the eIF4F complex. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: Dissolve this compound powder in DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 478.45 g/mol ), add 209 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[5]
Cell Culture and Treatment
The following is a general protocol that can be adapted for specific cell lines.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Adherent Cells: Allow cells to adhere overnight before treatment.
-
Suspension Cells: Cells can be treated shortly after seeding.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.5%.
-
Incubation: Incubate the cells for the desired period as determined by the specific assay (refer to Table 2).
Caption: General workflow for cell treatment.
Cytotoxicity Assay (MTS Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.[5][10][11][12]
-
Cell Seeding: Seed cells (e.g., lymphoma cells at 1 x 10^6 cells/mL) in a 96-well plate in a final volume of 100 µL per well.
-
Treatment: Add 100 µL of media containing serial dilutions of this compound (e.g., ranging from 78.13 nM to 10,000 nM) to the wells. For combination studies, co-administer with another drug (e.g., doxorubicin ranging from 3.9 nM to 250 nM). Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protein Synthesis Assay (AHA Incorporation Method)
This method measures newly synthesized proteins.[7]
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound (e.g., 10-40 µM) or vehicle for the desired duration (e.g., 48 hours).
-
Methionine Starvation: Wash the cells with PBS and then incubate in methionine-free DMEM for 1 hour.
-
AHA Labeling: Replace the medium with methionine-free DMEM containing this compound and azidohomoalanine (AHA) and incubate for 4 hours at 37°C.
-
Cell Lysis: Lyse the cells using RIPA buffer.
-
Click-iT Reaction: Perform a Click-iT reaction to attach a biotin-alkyne to the AHA-containing proteins, following the manufacturer's instructions.
-
Western Blot Analysis: Analyze the biotinylated proteins by Western blotting using a streptavidin-HRP conjugate.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins like c-Myc and Mcl-1.[4]
-
Cell Treatment and Lysis: Treat cells (e.g., Jurkat cells) with this compound (e.g., 50 µM) for the desired time (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-c-Myc, anti-Mcl-1, and a loading control like anti-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Signaling pathways affected by this compound.
Troubleshooting
-
Low Efficacy:
-
Compound Integrity: Ensure this compound has been stored correctly and has not degraded.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity. Perform a dose-response curve to determine the optimal concentration for your cell line.
-
Treatment Duration: The effect of this compound on protein levels may be transient. Optimize the treatment time.
-
-
High Background in Western Blots:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations.
-
Washing: Increase the number and duration of washing steps.
-
-
Inconsistent Results in MTS Assay:
-
Cell Seeding Density: Ensure consistent cell seeding across all wells.
-
Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.
-
Incubation Time with MTS: Optimize the incubation time with the MTS reagent for your specific cell line to ensure the signal is within the linear range of the assay.
-
Conclusion
This compound is a potent and specific inhibitor of the eIF4F translation initiation complex. The protocols provided here offer a framework for utilizing this compound in cell culture experiments to investigate the role of cap-dependent translation in various cellular processes, particularly in the context of cancer biology and drug development. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and reproducible results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Initiation factor protein modifications and inhibition of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Increased Susceptibility of Breast Cancer Cells to Stress Mediated inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes: Determining the Optimal Concentration of 4E1RCat for Cancer Cell Lines
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer.[1] Overexpression of eIF4E promotes the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Mcl-1.[2][3] Consequently, targeting eIF4E activity is a promising strategy for cancer therapy. 4E1RCat is a small molecule inhibitor designed to disrupt the crucial protein-protein interaction between eIF4E and eIF4G, a key step in the assembly of the eIF4F translation initiation complex.[2][4] this compound has also been shown to block the interaction between eIF4E and its inhibitory binding partners, the 4E-BPs.[2] By preventing the formation of a functional eIF4F complex, this compound can inhibit cap-dependent translation and suppress the growth of cancer cells.[4]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for specific cancer cell lines. The protocols herein cover initial dose-response screening to determine the half-maximal inhibitory concentration (IC50) and subsequent assays to verify the mechanism of action.
Mechanism of Action of this compound
Under normal conditions, the assembly of the eIF4F complex (composed of eIF4E, eIF4G, and eIF4A) on the 5' cap of mRNA is a rate-limiting step for translation initiation.[2] This process is tightly regulated by signaling pathways like PI3K-AKT-mTOR, which can phosphorylate the inhibitory 4E-binding proteins (4E-BPs), causing them to release eIF4E.[4][5] Once free, eIF4E binds to eIF4G, recruiting the ribosomal machinery to the mRNA. In many cancers, these signaling pathways are hyperactive, leading to elevated eIF4F complex formation and uncontrolled protein synthesis.[3]
This compound exerts its effect by binding to eIF4E in a region that overlaps with the binding sites for both eIF4G and 4E-BP1, thereby physically preventing the formation of the eIF4F complex.[2][4] This leads to a reduction in the translation of eIF4E-sensitive mRNAs, which typically encode oncoproteins.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound from in vitro biochemical assays. These values serve as a starting point for designing dose-response experiments in cell-based assays. The optimal concentration is highly dependent on the specific cancer cell line, its genetic background, and culture conditions.[6]
| Assay Type | Target Interaction | Reported IC50 | Reference(s) |
| TR-FRET Assay | eIF4E:eIF4G | ~4 µM | [2] |
| In Vitro Translation | Cap-Dependent | ~4 µM | [4] |
Experimental Workflow
A systematic approach is recommended to determine the optimal this compound concentration. The workflow begins with a broad-range dose-response curve to establish the IC50, followed by functional assays at concentrations around the IC50 to confirm the biological effect and mechanism of action.
Experimental Protocols
Protocol 1: Determination of IC50 using Resazurin Cell Viability Assay
This protocol describes how to determine the dose-dependent effect of this compound on cell viability and calculate the IC50 value. The resazurin assay measures the metabolic capacity of living cells, which is proportional to the viable cell number.[7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (fluorescence, 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells in complete culture medium to an optimized seeding density (typically 5,000-20,000 cells/well) that ensures exponential growth throughout the experiment.[8][9] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Drug Preparation and Treatment: a. Prepare a serial dilution series of this compound in complete culture medium. A common approach is to use half-log or 3-fold dilutions covering a wide concentration range (e.g., 100 µM to 10 nM).[10] b. Prepare a "vehicle control" containing the highest concentration of DMSO used in the drug dilutions (typically ≤0.5%). c. After 24 hours of cell incubation, gently remove the medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Include "no-cell" blank wells containing medium only for background subtraction. d. Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Resazurin Assay: a. After the incubation period, add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink/purple color. c. Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" blank wells from all other wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to confirm that the reduction in cell viability observed is due to apoptosis, a form of programmed cell death.[11][12][13] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will stain with PI.
Materials:
-
Cells treated with this compound (at 0.5x, 1x, and 2x IC50) and vehicle control for 24-48 hours.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Following treatment, collect the culture medium (containing floating/dead cells) from each well or dish. b. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method or trypsin. c. Combine the detached cells with their corresponding medium from the previous step. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells once with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Gate the cell population based on forward and side scatter to exclude debris. c. Analyze the fluorescence signals to distinguish between four populations:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive. d. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Protocol 3: Verification of Target Modulation by Western Blot
This protocol verifies that this compound is acting on its intended pathway by measuring changes in the protein levels of downstream targets known to be regulated by eIF4E, such as c-Myc and Mcl-1.[2]
Materials:
-
Cells treated with this compound (at 0.5x, 1x, and 2x IC50) and vehicle control for 24-48 hours.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.[14]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-c-Myc, anti-Mcl-1, anti-β-actin as a loading control).
-
HRP-conjugated secondary antibody.[15]
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: a. After treatment, wash cells with ice-cold PBS and aspirate. b. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16] c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (total protein extract) and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities, normalizing the target protein bands to the loading control (β-actin) to confirm a dose-dependent decrease in c-Myc and Mcl-1 levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. scilit.com [scilit.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. discover.nci.nih.gov [discover.nci.nih.gov]
- 15. origene.com [origene.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Administration of 4E1RCat in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E1RCat is a small molecule inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex. It functions by disrupting the crucial interaction between eIF4E and eIF4G, a necessary step for the initiation of cap-dependent translation.[1][2] This mechanism of action makes this compound a compelling compound for investigation in oncology, as many cancers exhibit upregulated eIF4F activity to drive the synthesis of proteins essential for tumor growth and survival.[3][4] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of cancer, including detailed protocols, quantitative data from preclinical studies, and a visualization of the targeted signaling pathway.
Mechanism of Action
This compound specifically targets the cap-dependent translation initiation process. By binding to eIF4E, it prevents the recruitment of the scaffolding protein eIF4G, thereby inhibiting the assembly of the functional eIF4F complex.[2] This disruption selectively hinders the translation of mRNAs with highly structured 5' untranslated regions (UTRs), which often encode for oncogenic proteins such as c-Myc and Mcl-1.[5] The inhibition of the eIF4E:eIF4G interaction has been shown to sensitize cancer cells to chemotherapeutic agents and reduce tumor growth in preclinical models.[5][6]
Signaling Pathway
The following diagram illustrates the central role of the eIF4F complex in cap-dependent translation and the point of intervention for this compound.
Caption: The eIF4F signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution consisting of 5.2% PEG 400 and 5.2% Tween 80 in sterile saline or PBS.
-
To prepare a 100 mL stock of the vehicle:
-
Add 5.2 mL of PEG 400 to a sterile container.
-
Add 5.2 mL of Tween 80.
-
Add 89.6 mL of sterile saline or PBS.
-
Mix thoroughly by vortexing.
-
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Add the this compound powder to the vehicle solution.
-
Vortex the mixture vigorously for several minutes to aid in dissolution.
-
If necessary, sonicate the mixture for short intervals to ensure complete dissolution.
-
The final solution should be clear. If particulates are visible, sterile filter the solution using a 0.22 µm syringe filter.
-
Store the formulated this compound solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.[4]
In Vivo Administration in a Lymphoma Mouse Model
This protocol is based on studies using the Pten+/-Eμ-Myc and Tsc2+/-Eμ-Myc lymphoma models.[5]
Animal Model:
-
Mouse Strain: C57BL/6
-
Tumor Model: Transplantation of 1 x 10^6 secondary Pten+/-Eμ-Myc or Tsc2+/-Eμ-Myc lymphoma cells via tail vein injection.[5]
Treatment Protocol:
-
Monitor mice daily for palpable tumors.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 15 mg/kg body weight.[7]
-
For combination therapy studies, this compound is administered daily for five consecutive days.[5]
-
Doxorubicin, if used in combination, is administered as a single dose of 10 mg/kg on the second day of treatment.[5]
-
The vehicle solution (5.2% PEG 400/ 5.2% Tween 80) is used as a control.[5]
-
Monitor tumor size and animal health daily. Tumor-free survival is defined as the time between the disappearance and reappearance of tumors.[5]
In Vivo Administration in a Melanoma Xenograft Model
This protocol is based on studies using a UACC 903 melanoma xenograft model.[6]
Animal Model:
-
Mouse Strain: Athymic Nude Mice
-
Tumor Model: Subcutaneous injection of UACC 903 melanoma cells.
Treatment Protocol:
-
Once tumors reach a certain volume (e.g., 100-200 mm³), randomize mice into treatment groups.
-
For combination therapy, administer this compound at 10 mg/kg and Salubrinal at 1 mg/kg via intraperitoneal (i.p.) injection.[6]
-
Administer treatment daily or as determined by the study design.
-
The appropriate vehicle is used as a control.
-
Monitor tumor volume using calipers and animal body weight regularly.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a Pten+/-Eμ-Myc Lymphoma Model
| Treatment Group (n=10) | Median Survival (days) | Outcome |
| Doxorubicin (10 mg/kg) | ~25 | Short-lived remission |
| This compound (15 mg/kg) | ~20 | No noticeable remission |
| Doxorubicin + this compound | ~34 | Extended tumor-free remission (up to 14 days)[5] |
Data is estimated from Kaplan-Meier curves presented in Cencic et al., 2011.[5]
Table 2: Combination Effect of this compound and Salubrinal in a Melanoma Xenograft Model
| Treatment Group | Endpoint Tumor Growth |
| Salubrinal (1 mg/kg) | Minimal impairment |
| This compound (10 mg/kg) | Moderate impairment |
| Salubrinal (1 mg/kg) + this compound (10 mg/kg) | Significant impairment[6] |
Specific quantitative tumor volume data was not available in the reviewed sources.
Conclusion
This compound is a promising inhibitor of the eIF4F complex with demonstrated in vivo activity in mouse models of lymphoma and melanoma. The provided protocols for formulation and administration serve as a valuable starting point for researchers investigating the therapeutic potential of this compound. The synergistic effects observed when this compound is combined with other anti-cancer agents highlight its potential to overcome chemoresistance. Further studies are warranted to fully elucidate its pharmacokinetic profile and to expand its evaluation in a broader range of preclinical cancer models.
References
- 1. PTEN Mouse Models of Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from Using Genetically Engineered Mouse Models of MYC-Induced Lymphoma | MDPI [mdpi.com]
- 3. Genomic characterisation of Eμ-Myc mouse lymphomas identifies Bcor as a Myc co-operative tumour-suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for 4E1RCat in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E1RCat is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex.[1][2] It functions by disrupting the crucial protein-protein interaction between the cap-binding protein eIF4E and the scaffolding protein eIF4G, as well as the inhibitory 4E-binding proteins (4E-BPs).[2][3][4][5] This targeted disruption selectively inhibits cap-dependent translation, a fundamental process in protein synthesis that is often dysregulated in various diseases, including cancer.[5][6][7] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in various in vitro assays, along with an overview of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 328998-25-0 | [1][3][8] |
| Molecular Formula | C₂₈H₁₈N₂O₆ | [1][8] |
| Molecular Weight | 478.46 g/mol | [1][8] |
| Appearance | Dark brown solid |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 10 mM | [8] |
| ≥23.85 mg/mL | [3] | |
| 50 mg/mL | ||
| 96 mg/mL (200.64 mM) | [4] | |
| Water | Insoluble | [3][4] |
| Ethanol | Insoluble | [3][4] |
Table 3: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (eIF4E:eIF4G Interaction) | ~4 µM | In vitro translation assay | [5][6] |
| IC₅₀ (TR-FRET assay) | < 10 µM | Time-Resolved Fluorescence Resonance Energy Transfer | [2] |
| Effective Concentration | 5 µM | HL-1 cardiomyocytes, 12 hr | [3] |
| Effective Concentration Range | 78.13 nM - 10,000 nM | Lymphoma cell lines, 24 hr | [6] |
| Effective Concentration | 25-50 µM | Jurkat cells | [8] |
Signaling Pathway
This compound targets a critical node in the regulation of protein synthesis, which is downstream of major signaling pathways like PI3K/Akt/mTOR. The following diagram illustrates the mechanism of action of this compound in the context of cap-dependent translation initiation.
Caption: Mechanism of this compound in inhibiting cap-dependent translation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required concentration: Based on the desired final concentration in your assay, calculate the amount of this compound powder needed to prepare a concentrated stock solution (e.g., 10 mM).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes and/or sonication in an ultrasonic bath for a few minutes can aid in dissolution.[3]
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]
Note: It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[4]
Protocol 2: General In Vitro Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well)
-
Assay-specific reagents (e.g., for cell viability, western blotting, etc.)
Experimental Workflow Diagram:
Caption: General workflow for an in vitro cell-based assay with this compound.
Procedure:
-
Cell Seeding: Seed your cells of interest into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for approximately 24 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 12, 24, or 48 hours), depending on the specific assay and cell line.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis. This could include:
-
Cell Viability Assays (e.g., MTS, MTT): To assess the effect of this compound on cell proliferation and cytotoxicity.[6][9]
-
Western Blotting: To analyze the expression levels of proteins whose translation is dependent on eIF4E, such as c-Myc and Mcl-1.[2][8]
-
Polysome Profiling: To directly assess the effect of this compound on translational activity.[2][8]
-
Protein Synthesis Assays: Using methods like ³⁵S-methionine incorporation or puromycin-based assays to measure global protein synthesis rates.[2]
-
Troubleshooting
-
Precipitation of this compound in culture medium: If you observe precipitation upon dilution of the DMSO stock in aqueous media, try preparing an intermediate dilution in a serum-free medium before adding it to the final complete medium. Ensure thorough mixing after each dilution step.
-
Low potency or lack of effect: Confirm the integrity and concentration of your this compound stock solution. Ensure that the cell line used is sensitive to the inhibition of cap-dependent translation. Optimize the treatment concentration and duration.
-
Off-target effects: As with any small molecule inhibitor, it is crucial to include appropriate controls to rule out off-target effects. This may involve using a structurally related but inactive compound if available, or employing complementary techniques such as siRNA-mediated knockdown of eIF4E.
Disclaimer: This product is for research use only and has not been fully validated for medical applications.[8] The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probechem.com [probechem.com]
- 9. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Combining 4E1RCat and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to conventional chemotherapeutic agents such as doxorubicin remains a significant challenge in oncology. Doxorubicin, a widely used anthracycline, exerts its anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2][3] However, cancer cells can develop resistance through various mechanisms, including the upregulation of survival pathways. One such pathway involves the eukaryotic translation initiation factor 4E (eIF4E), which is frequently overexpressed in various cancers and has been linked to doxorubicin resistance.[4][5]
eIF4E is a key component of the eIF4F complex, which is crucial for the initiation of cap-dependent mRNA translation. This process is vital for the synthesis of proteins involved in cell growth, proliferation, and survival. The activity of eIF4E is regulated by the MNK1/2-eIF4E signaling axis.[6] 4E1RCat is a small molecule inhibitor that disrupts the interaction between eIF4E and eIF4G, a critical step in the assembly of the eIF4F translation initiation complex.[7] By inhibiting cap-dependent translation, this compound can selectively block the synthesis of oncogenic proteins, making it a promising anti-cancer agent.
This document outlines the rationale and experimental protocols for investigating the synergistic anti-cancer effects of combining this compound with doxorubicin. The central hypothesis is that by inhibiting the eIF4E-mediated pro-survival pathways, this compound can re-sensitize cancer cells to the cytotoxic effects of doxorubicin, leading to a synergistic enhancement of apoptosis. Evidence suggests that this compound can reverse chemoresistance to doxorubicin in lymphoma models, providing a strong basis for this combination therapy.[6][7]
Signaling Pathways
The synergistic effect of combining this compound and doxorubicin can be attributed to their complementary mechanisms of action targeting distinct but interconnected cellular processes. Doxorubicin primarily induces DNA damage, which triggers apoptotic signaling. Concurrently, this compound inhibits the eIF4E-dependent translation of key survival proteins that would otherwise counteract the effects of doxorubicin-induced cellular stress.
References
- 1. Sirolimus - Wikipedia [en.wikipedia.org]
- 2. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ribometrix.com [ribometrix.com]
- 7. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Synthesis Inhibition with 4E1RCat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis is a fundamental cellular process, and its dysregulation is a hallmark of various diseases, including cancer. The initiation phase of cap-dependent translation is a critical control point, primarily regulated by the eukaryotic initiation factor 4F (eIF4F) complex. A key component of this complex is eIF4E, the cap-binding protein. Its interaction with the scaffolding protein eIF4G is essential for recruiting the translational machinery to mRNA. 4E1RCat is a small molecule inhibitor that disrupts the crucial interaction between eIF4E and eIF4G, as well as the inhibitory 4E-binding proteins (4E-BPs), thereby specifically inhibiting cap-dependent translation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to study the effects of inhibiting protein synthesis in various experimental systems.
Mechanism of Action
This compound functions by binding to eIF4E in a region that overlaps with the binding sites for both eIF4G and 4E-BPs.[1][2][4] This competitive inhibition prevents the assembly of the eIF4F complex at the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation initiation.[3][5] Consequently, the recruitment of ribosomes to the mRNA is hindered, leading to a global reduction in the synthesis of proteins whose translation is dependent on this mechanism.[2][6] Notably, this compound does not significantly affect cap-independent translation, such as that mediated by internal ribosome entry sites (IRES).[2][7]
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Assay Type | System | Target Interaction | IC50 Value | Reference |
| In Vitro Translation Assay | Rabbit Reticulocyte Lysate | Cap-dependent translation | ~4 µM | [1][4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Purified proteins | eIF4E:eIF4G | ~4 µM | [7] |
| Cell Viability Assay (72h) | MCF7 cells | Cell proliferation | 18 µM | [8] |
| Cell Viability Assay (72h) | MM1S cells | Cell proliferation | 56 µM | [8] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Tumor Type | This compound Dosage | Administration Route | Combination Agent | Reference |
| C57BL/6 Mice | Pten+/-Eμ-Myc Lymphoma | 15 mg/kg daily for 5 days | Intraperitoneal (i.p.) | Doxorubicin (10 mg/kg) | [6] |
| Athymic Nude Mice | UACC 903 Melanoma Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Salubrinal (1 mg/kg) | [7] |
Mandatory Visualizations
Caption: eIF4F-mediated cap-dependent translation initiation pathway.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: In Vitro Translation Assay
Principle: This assay measures the effect of this compound on the synthesis of a reporter protein (e.g., Luciferase) from a capped mRNA template in a cell-free system, such as rabbit reticulocyte lysate (RRL). The inhibition of cap-dependent translation is quantified by the reduction in reporter activity.[7]
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system
-
Capped reporter mRNA (e.g., Firefly Luciferase)
-
Uncapped IRES-containing bicistronic reporter mRNA (e.g., EMCV IRES) for control
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Amino acid mixture (containing [35S]-methionine if measuring total protein synthesis)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare RRL reactions according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay should typically range from 1 µM to 50 µM. Use DMSO alone as a vehicle control.
-
Add the diluted this compound or DMSO to the RRL reactions.
-
Add the capped reporter mRNA to the reactions. For specificity control, set up parallel reactions with the uncapped IRES-containing mRNA.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
To measure luciferase activity, add the luciferase assay reagent to each reaction and measure luminescence using a luminometer.
-
To measure total protein synthesis, terminate the reactions and measure the incorporation of [35S]-methionine into TCA-insoluble material.[2]
Expected Results: this compound is expected to inhibit the translation of the capped luciferase mRNA in a dose-dependent manner, with an IC50 of approximately 4 µM.[1][4] Translation from the IRES-containing mRNA should be largely unaffected, demonstrating the cap-dependent specificity of the inhibitor.[2]
Protocol 2: Polysome Profiling
Principle: Polysome profiling separates ribosomes and ribosome-bound mRNAs based on their size by ultracentrifugation through a sucrose gradient. Treatment with a translation initiation inhibitor like this compound is expected to cause a decrease in heavy polysomes (mRNAs bound by multiple ribosomes) and an increase in the 80S monosome peak (single ribosomes on mRNA), reflecting a block in the initiation step.[2]
Materials:
-
Cultured cells (e.g., Jurkat)
-
This compound (dissolved in DMSO)
-
Cycloheximide (100 µg/mL)
-
Lysis buffer (containing cycloheximide, protease, and RNase inhibitors)
-
Sucrose solutions (e.g., 10% and 50% in a suitable buffer)
-
Ultracentrifuge and appropriate rotor (e.g., SW41)
-
Gradient maker and fraction collector with a UV monitor (254 nm)
Procedure:
-
Treat cultured cells with this compound (e.g., 50 µM for 1 hour) or vehicle (DMSO).[7]
-
Prior to harvesting, add cycloheximide to the culture medium for 5-10 minutes to arrest translation elongation and "freeze" ribosomes on the mRNA.
-
Harvest and wash the cells in ice-cold PBS containing cycloheximide.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet nuclei and cell debris.
-
Carefully layer the cytoplasmic extract onto a pre-formed 10-50% sucrose gradient.
-
Perform ultracentrifugation at a high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
RNA can be extracted from the collected fractions for further analysis (e.g., RT-qPCR) of specific mRNA distribution.
Expected Results: In cells treated with this compound, the polysome profile will show a marked decrease in the peaks corresponding to heavy polysomes and a concurrent increase in the 80S monosome peak compared to the DMSO-treated control.[2] This shift indicates an inhibition of translation initiation.
Protocol 3: Western Blot Analysis of eIF4E-Dependent Proteins
Principle: The expression of certain proteins with highly structured 5' UTRs, such as the oncoproteins c-Myc and Mcl-1, is particularly sensitive to the levels of eIF4F activity. Treatment with this compound should lead to a decrease in the cellular levels of these proteins.
Materials:
-
Cultured cells (e.g., Jurkat, MDA-MB-231)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against c-Myc, Mcl-1, and a loading control (e.g., Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 50 µM for 1-6 hours) or vehicle (DMSO).[7]
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (c-Myc, Mcl-1) and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results: A significant reduction in the protein levels of c-Myc and Mcl-1 should be observed in this compound-treated cells compared to the control.[2] The levels of the loading control protein should remain unchanged.
Protocol 4: In Vivo Xenograft Mouse Model Study
Principle: This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound, alone or in combination with other chemotherapeutic agents, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., C57BL/6 or athymic nude mice)
-
Tumor cells (e.g., Pten+/-Eμ-Myc lymphoma cells or UACC 903 melanoma cells)
-
This compound
-
Vehicle solution (e.g., 5.2% PEG 400 / 5.2% Tween 80)[6]
-
Chemotherapeutic agent (e.g., Doxorubicin), if applicable
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells into the appropriate site (e.g., tail vein for lymphoma, subcutaneously for solid tumors).[6][7]
-
Allow tumors to establish and become palpable (e.g., ~200 mm³).
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
-
Administer this compound at the predetermined dose and schedule (e.g., 15 mg/kg daily for 5 days via intraperitoneal injection).[6]
-
Administer the combination agent according to its established protocol.
-
Monitor tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Mcl-1, TUNEL staining for apoptosis).[2]
Expected Results: this compound treatment may slow tumor growth. In some models, this compound has been shown to sensitize tumors to the cytotoxic effects of chemotherapeutic agents like doxorubicin, leading to a significant reduction in tumor volume and increased tumor-free survival compared to either agent alone.[2][6] Analysis of excised tumors may show decreased levels of proteins like Mcl-1 and an increase in apoptotic cells in the combination treatment group.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysome Profiling Analysis [en.bio-protocol.org]
- 4. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysome Profiling Analysis [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Translation Inhibitors Using 4E1RCat
For Researchers, Scientists, and Drug Development Professionals
Introduction
The initiation of cap-dependent translation is a critical control point in protein synthesis and is frequently dysregulated in diseases such as cancer. A key interaction in this process is the binding of the eukaryotic initiation factor 4E (eIF4E) to the m7G cap structure of mRNA, which then recruits the large scaffolding protein eIF4G. This interaction is essential for the assembly of the eIF4F complex, which unwinds the 5' untranslated region of mRNA and facilitates ribosome recruitment. The small molecule 4E1RCat has been identified as a potent inhibitor of this pathway. It disrupts the crucial protein-protein interaction between eIF4E and eIF4G, as well as the interaction between eIF4E and the translational repressors, the 4E-binding proteins (4E-BPs).[1][2] This activity makes this compound an invaluable tool for studying the mechanisms of translation initiation and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel translation inhibitors.
This application note provides detailed protocols for utilizing this compound in a high-throughput screening setting using a bioluminescent reporter assay to identify new small molecules that inhibit cap-dependent translation.
Mechanism of Action of this compound
This compound functions by binding to eIF4E and preventing its association with eIF4G and 4E-BP1.[2] This disruption prevents the formation of the active eIF4F complex, thereby inhibiting the initiation of cap-dependent translation.[3] This mechanism provides a specific point of intervention for drug discovery efforts targeting aberrant protein synthesis.
References
Western blot protocol to detect downstream effects of 4E1RCat
Application Note & Protocol
Topic: Western Blot Protocol to Detect Downstream Effects of 4E1RCat
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for utilizing Western blotting to investigate the downstream cellular effects of this compound, a small molecule inhibitor of the eIF4F translation initiation complex. This compound prevents the assembly of the eIF4F complex by disrupting the crucial interaction between eIF4E and eIF4G, and also blocks the binding of the inhibitory 4E-binding proteins (4E-BPs) to eIF4E.[1][2][3][4] This leads to the specific inhibition of cap-dependent translation, a process frequently dysregulated in various cancers.[1][3] The following protocols and application notes detail the methodologies for cell treatment, protein extraction, and immunodetection of key downstream targets to quantitatively assess the efficacy and mechanism of action of this compound.
Signaling Pathway of this compound Action
The eukaryotic initiation factor 4E (eIF4E) is a critical convergence point for major signaling pathways, including the PI3K/Akt/mTOR cascade, which regulates cell growth and proliferation.[2] Active mTOR phosphorylates 4E-BP1, causing it to dissociate from eIF4E.[2][5] This frees eIF4E to bind with the scaffold protein eIF4G, forming the active eIF4F complex that recruits ribosomes to mRNA and initiates cap-dependent translation.[6][7] this compound directly targets eIF4E, preventing its association with both eIF4G and 4E-BP1, thereby inhibiting the translation of mRNAs that are highly dependent on eIF4E activity.[1][8] These "weak" mRNAs often encode proteins critical for cell proliferation and survival, such as c-Myc, Mcl-1, and Cyclin D1.[1][8]
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps to measure changes in the levels of total and phosphorylated proteins downstream of this compound treatment.
2.1. Materials and Reagents
-
Cell Lines: MDA-MB-231, HeLa, or other relevant cancer cell lines.
-
This compound: (e.g., from MedChemExpress, Sigma-Aldrich).[4][9] Stock solution prepared in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, precast gels (e.g., 4-15% gradient gels).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] (Note: BSA is recommended for phospho-antibodies).
-
Primary Antibodies:
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-p70 S6 Kinase
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Rabbit anti-c-Myc
-
Rabbit anti-Mcl-1
-
Mouse anti-Cyclin D1
-
Mouse anti-GAPDH or Rabbit anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG
-
HRP-linked anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2.2. Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
2.3. Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 25, 50 µM) for a predetermined time (e.g., 12, 24, or 48 hours). Include a vehicle-only control (DMSO).
-
-
Protein Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-500 µL of ice-cold lysis buffer to each plate.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same concentration with lysis buffer and 4X Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein level.
-
Data Presentation and Expected Results
The primary effect of this compound is the inhibition of cap-dependent translation, which is expected to cause a dose-dependent decrease in the protein levels of key eIF4E targets.[1] The activity of the upstream mTORC1 pathway, indicated by p70S6K phosphorylation, may also be observed to understand the complete signaling context.
Table 1: Hypothetical Quantitative Western Blot Data Following this compound Treatment
| Target Protein (Normalized Expression) | Vehicle Control (DMSO) | This compound (10 µM) | This compound (50 µM) | Expected Outcome |
| p-p70S6K / Total p70S6K | 1.00 ± 0.08 | 0.95 ± 0.10 | 0.91 ± 0.09 | Minimal to no change |
| p-4E-BP1 / Total 4E-BP1 | 1.00 ± 0.07 | 0.98 ± 0.06 | 0.94 ± 0.08 | Minimal to no change |
| c-Myc / GAPDH | 1.00 ± 0.12 | 0.58 ± 0.09 | 0.21 ± 0.05 | Significant Decrease |
| Mcl-1 / GAPDH | 1.00 ± 0.09 | 0.65 ± 0.07 | 0.33 ± 0.06 | Significant Decrease |
| Cyclin D1 / GAPDH | 1.00 ± 0.11 | 0.71 ± 0.10 | 0.45 ± 0.08 | Significant Decrease |
Values are represented as mean relative densitometry units ± standard deviation.
Interpretation of Results
-
Confirmation of Target Engagement: A significant, dose-dependent decrease in the protein levels of c-Myc, Mcl-1, and Cyclin D1 would confirm that this compound is effectively inhibiting eIF4E-mediated cap-dependent translation in the treated cells.[1]
-
Upstream Pathway Analysis: The phosphorylation status of p70S6K and 4E-BP1 serves as a readout for mTORC1 activity.[11][12] As this compound acts downstream of mTORC1, significant changes in the phosphorylation of these proteins are not expected unless feedback mechanisms are triggered by prolonged treatment.[13] This helps confirm that the observed effects are due to direct inhibition of the eIF4F complex rather than off-target inhibition of upstream kinases.
-
Loading Control: Consistent expression of GAPDH or β-actin across all lanes is essential to validate that observed changes are not due to unequal protein loading.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. eIF4E/eIF4G Interaction Inhibitor II, this compound The eIF4E/eIF4G Interaction Inhibitor II, this compound controls the biological activity of eIF4E/eIF4G interaction. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 5. biorxiv.org [biorxiv.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Translational Homeostasis: Eukaryotic Translation Initiation Factor 4E Control of 4E-Binding Protein 1 and p70 S6 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 4E1RCat Cytotoxicity Using Cell Viability Assays
Introduction
The assessment of compound cytotoxicity is a cornerstone of drug discovery and development. Cell viability assays are critical tools for evaluating the potential toxicity of new drug candidates by quantifying cell survival and growth under various conditions. This document provides detailed application notes and protocols for assessing the cytotoxic effects of 4E1RCat, a small molecule inhibitor of the translation initiation complex eIF4F, using the MTS cell viability assay.
This compound targets the eukaryotic translation initiation factor 4E (eIF4E), a protein whose overexpression is linked to oncogenic transformation, progression, and chemoresistance in many cancers. By inhibiting the cap-dependent translation process, this compound presents a promising strategy for cancer therapy. These protocols are designed for researchers, scientists, and drug development professionals to reliably measure the in vitro efficacy of this compound.
Mechanism of Action of this compound
This compound functions by disrupting the assembly of the eIF4F complex, which is crucial for the initiation of cap-dependent mRNA translation. This process is a convergence point for major signaling pathways, such as PI3K-AKT-mTOR and RAS-MAPK, which are often dysregulated in cancer.
Specifically, this compound is a dual inhibitor that blocks the interaction of eIF4E with both eIF4G (a scaffolding protein) and 4E-BP1 (a translational repressor). By preventing the eIF4E-eIF4G interaction, this compound inhibits the recruitment of ribosomes to mRNA, thereby suppressing the translation of proteins involved in cell proliferation and survival, such as c-Myc and Mcl-1. This targeted inhibition can lead to cytostatic or cytotoxic effects in cancer cells and can even reverse chemoresistance to other therapeutic agents.
Application Note: Assessing this compound Cytotoxicity using MTS Assay
Principle of the MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. The assay is based on the reduction of the MTS tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. This reaction produces a soluble purple formazan product. The amount of formazan is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at approximately 490 nm.
Advantages of the MTS Assay for this compound Screening:
-
High-Throughput: The simple "add-mix-read" format is ideal for screening multiple concentrations of this compound in 96-well or 384-well plates.
-
Sensitivity: The assay is sensitive enough to quantify a small number of cells.
-
Convenience: The resulting formazan product is soluble in cell culture media, eliminating the need for a separate solubilization step that is required in the related MTT assay.
Experimental Protocols
Reagent and Media Preparation
a) Cell Culture Medium: Prepare the appropriate complete growth medium for the cell line being used (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
b) this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store in aliquots at -20°C or -80°C.
c) MTS Reagent Preparation (if not using a commercial kit):
-
Dissolve MTS powder in Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to a final concentration of 2 mg/mL.
-
Add an electron coupling reagent, such as Phenazine Ethosulfate (PES), to the MTS solution.
-
Filter-sterilize the final solution through a 0.2 µm filter.
-
Store the solution protected from light at 4°C for short-term use or -20°C for long-term storage.
MTS Assay Workflow for this compound
Detailed Assay Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
The final volume in each well should be 100 µL.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition:
-
Following the treatment incubation, add 20 µL of the prepared MTS reagent directly to each well (for a final volume of 120 µL).
-
Gently tap the plate to mix.
-
-
Final Incubation and Measurement:
-
Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time can vary between cell types and should be determined empirically.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Presentation and Interpretation
The raw absorbance values should be corrected by subtracting the average absorbance of the "medium only" background wells. Cell viability is then calculated as a percentage relative to the vehicle-treated control cells.
Calculation: % Viability = [(Abs_Sample - Abs_Background) / (Abs_VehicleControl - Abs_Background)] * 100
The results can be summarized in a table and used to plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Sample Data for this compound Cytotoxicity in a Cancer Cell Line (48h Treatment)
| This compound Conc. (µM) | Mean Absorbance (490 nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.250 | 1.200 | 100% |
| 1 | 1.130 | 1.080 | 90% |
| 5 | 0.890 | 0.840 | 70% |
| 10 | 0.650 | 0.600 | 50% |
| 25 | 0.350 | 0.300 | 25% |
| 50 | 0.170 | 0.120 | 10% |
| Medium Blank | 0.050 | N/A | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | Contamination of medium or reagents; Phenol red interference. | Use fresh, sterile reagents; Use a medium without phenol red or ensure proper background subtraction. |
| Low Signal / Low Absorbance | Insufficient cell number; Low metabolic activity; Insufficient incubation time. | Optimize cell seeding density; Ensure cells are healthy and in log growth phase; Increase MTS incubation time (up to 4 hours). |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. |
| Unexpected IC₅₀ Value | Incorrect compound dilutions; Cell line resistance; Assay interference. | Verify stock concentration and dilution calculations; Test on a known sensitive cell line; Test for compound interference with the MTS reagent. |
Troubleshooting & Optimization
Troubleshooting unexpected results in 4E1RCat experiments
Welcome to the technical support center for 4E1RCat experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the use of this compound, an inhibitor of the eIF4E:eIF4G interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G.[1] This interaction is crucial for the assembly of the eIF4F complex, which is a key component of the cap-dependent translation initiation machinery. By preventing the formation of this complex, this compound specifically inhibits the translation of capped mRNAs.[1][2] It has also been shown to interfere with the binding of eIF4E to 4E-BP1, a negative regulator of translation.[2]
Q2: What are the known off-target effects or potential liabilities of this compound?
A2: A significant consideration when using this compound is that it has been classified as a Pan-Assay Interference Compound (PAIN).[3] PAINs are compounds that can show activity in a variety of assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with assay signals. This does not invalidate results obtained with this compound, but it necessitates the use of rigorous controls to ensure that the observed effects are due to its intended mechanism of action.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, a common starting point for cell-based assays is in the low micromolar range. For example, an IC50 of approximately 4 µM has been reported for the inhibition of the eIF4E:eIF4G interaction in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2] In cell viability assays, concentrations ranging from low nanomolar to 10 µM have been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Unexpected Result 1: No Inhibition of Reporter Gene Expression
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 in your specific cell line and assay. |
| Reporter Construct is Not Cap-Dependent | Ensure your reporter construct relies on cap-dependent translation. As a control, use a bicistronic vector with an internal ribosome entry site (IRES) driving a second reporter. This compound should inhibit the cap-dependent reporter but not the IRES-driven one.[4] |
| Poor Cell Permeability | While this compound is generally cell-permeable, issues can arise. Increase the incubation time with the compound. Ensure the vehicle (e.g., DMSO) concentration is appropriate and not affecting cell health. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C).[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Unexpected Result 2: High Background or Variability in Luciferase Assays
| Possible Cause | Troubleshooting Step |
| Assay Plate Type | For luminescence assays, use white, opaque plates to maximize signal and minimize crosstalk between wells.[5][6] |
| Reagent Quality | Use fresh, high-quality luciferase assay reagents. Ensure proper storage and handling to maintain their activity. |
| Pipetting Inaccuracy | Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Cell Health and Density | Ensure consistent cell seeding density across all wells. Uneven cell growth can lead to high variability. Monitor cell health to ensure the vehicle or this compound is not causing unexpected cytotoxicity. |
Unexpected Result 3: Increased Cell Proliferation or Other Unexpected Phenotypes
| Possible Cause | Troubleshooting Step |
| Off-Target Effects (PAINs) | This is a critical consideration for this compound. Include orthogonal controls. For example, use a structurally unrelated eIF4E/eIF4G inhibitor (e.g., 4EGI-1) to see if it phenocopies the results.[7] Additionally, use an inactive structural analog of this compound if available. |
| Compensatory Cellular Mechanisms | Inhibition of one pathway can sometimes lead to the upregulation of others. Analyze key signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) to check for feedback loops or compensatory responses. |
| Experimental Artifact | Rule out contamination or issues with other reagents in your experiment. Ensure that the observed effect is reproducible and statistically significant. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary between different experimental systems and cell lines. The following table summarizes reported IC50 values.
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| TR-FRET (eIF4E:eIF4G Interaction) | Biochemical Assay | ~4 | [2] |
| Cap-Dependent Translation | In Vitro (Krebs extracts) | Dose-dependent inhibition observed | [4] |
| Cell Viability (MTS Assay) | TSC2+/-Eμ-Myc and Eμ-Myc lymphomas | Dose-dependent inhibition (tested from 78.13 nM to 10,000 nM) | [2] |
Experimental Protocols
Protocol 1: In Vitro Translation Assay
This protocol is adapted for testing the effect of this compound on cap-dependent translation using a bicistronic reporter mRNA.
-
Prepare a bicistronic mRNA reporter construct. This should contain a cap-dependent reporter (e.g., Firefly luciferase) followed by an IRES-driven reporter (e.g., Renilla luciferase).
-
Set up the in vitro translation reaction. Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract).
-
Prepare this compound dilutions. Dissolve this compound in DMSO to make a stock solution. Prepare serial dilutions in the reaction buffer. Include a DMSO-only vehicle control.
-
Add this compound to the reactions. Add the desired final concentrations of this compound or vehicle to the translation reactions.
-
Add the reporter mRNA. Add the bicistronic reporter mRNA to initiate translation.
-
Incubate the reaction. Incubate at the recommended temperature (e.g., 30°C) for the appropriate time (e.g., 60-90 minutes).
-
Measure reporter activity. Use a dual-luciferase reporter assay system to measure both Firefly and Renilla luciferase activity.
-
Analyze the data. Normalize the Firefly luciferase signal to the Renilla luciferase signal. A decrease in the Firefly/Renilla ratio indicates specific inhibition of cap-dependent translation.
Protocol 2: Polysome Profiling
This protocol outlines the general steps for analyzing the effect of this compound on the translational status of mRNAs.
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Cell treatment. Treat cells with the desired concentration of this compound or vehicle for the appropriate duration.
-
Inhibit translation elongation. Prior to harvesting, treat cells with an elongation inhibitor like cycloheximide (100 µg/mL) for a few minutes to "freeze" ribosomes on the mRNA.
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Cell lysis. Harvest and lyse the cells in a lysis buffer containing cycloheximide and RNase inhibitors.
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Sucrose gradient preparation. Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and ultracentrifugation. Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C.
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Fractionation and analysis. Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Interpretation. In untreated cells, a typical profile shows peaks for the 40S and 60S ribosomal subunits, the 80S monosome, and a large area of polysomes. Treatment with an effective translation initiation inhibitor like this compound is expected to cause a decrease in the polysome fraction and an increase in the 80S monosome peak.
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(Optional) RNA extraction and analysis. RNA can be extracted from the collected fractions to analyze the distribution of specific mRNAs using techniques like qRT-PCR or RNA-seq.
Visualizations
Caption: Signaling pathways converging on eIF4E and the point of this compound intervention.
Caption: Experimental workflows for reporter gene assays and polysome profiling with this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 4E1RCat Treatment for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 4E1RCat, a potent inhibitor of cap-dependent translation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). It functions by preventing the interaction between eIF4E and both eIF4G and 4E-BP1.[1][2][3][4][5][6] This disruption prevents the assembly of the eIF4F complex, a critical step for the initiation of cap-dependent translation of mRNA into protein.[3][7]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound targets a crucial convergence point for major signaling pathways frequently dysregulated in cancer. These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which both regulate the activity of eIF4E.[2][8][9][10][11][12][13] By inhibiting eIF4E, this compound effectively downstream cellular processes driven by these pathways, such as cell proliferation and survival.
Q3: What are the recommended starting concentrations and treatment durations for in vitro and in vivo experiments?
A3: The optimal concentration and duration of this compound treatment are cell-type and context-dependent. However, based on published studies, the following ranges can be used as a starting point.
| Experiment Type | Cell/Animal Model | Concentration/Dosage | Treatment Duration | Reference |
| In Vitro | HeLa, U2OS, Jurkat Cells | 10 - 50 µM | 1 - 48 hours | [1][7] |
| In Vitro | Hepatocellular Carcinoma Cells (Huh7, HepG2) | 25 µM | 48 hours | [8] |
| In Vitro | Melanoma Cells (UACC 903, 1205 Lu) | 10 µM | 24 - 48 hours | [14] |
| In Vivo | Pten+/-Eμ-Myc Lymphoma Mouse Model | 15 mg/kg (i.p.) | Daily for 5 days | [1][7] |
| In Vivo | Melanoma Xenograft Mouse Model | 10 mg/kg (i.p.) | Daily | [14] |
Q4: Is the inhibitory effect of this compound reversible?
A4: Yes, the inhibition of protein synthesis by this compound has been shown to be readily reversible in vivo.[7] This is an important consideration for experimental design, particularly when planning washout experiments or assessing long-term effects.
Troubleshooting Guide
Problem 1: High variability in experimental results.
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Possible Cause 1: Compound Specificity. this compound has been classified as a potential Pan-Assay Interference Compound (PAIN), which suggests it may exhibit non-specific activity.[4]
-
Solution: Include appropriate controls to assess off-target effects. This could involve using a structurally related but inactive compound or testing the effect of this compound on a biological process known to be independent of cap-dependent translation.
-
-
Possible Cause 2: Inconsistent Compound Preparation. this compound may have limited solubility in aqueous solutions.
-
Solution: Prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting into culture media. Refer to the manufacturer's instructions for detailed solubility information.
-
Problem 2: No significant effect observed at recommended concentrations.
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Possible Cause 1: Cell Line Resistance. The sensitivity to this compound can vary significantly between different cell lines due to underlying differences in their signaling pathways and translational machinery.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 2: Insufficient Treatment Duration. The effects of inhibiting protein synthesis may take time to manifest as a measurable phenotype.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect.
-
Problem 3: Unexpected cellular toxicity.
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Possible Cause 1: Off-target effects. As a PAIN, this compound might induce toxicity through mechanisms other than inhibition of cap-dependent translation.[4]
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Solution: Lower the concentration of this compound and/or reduce the treatment duration. It is also crucial to perform viability assays (e.g., MTT or trypan blue exclusion) to distinguish between specific anti-proliferative effects and general cytotoxicity.
-
-
Possible Cause 2: Synergistic effects with other media components.
-
Solution: Review the composition of your cell culture media and supplements. If possible, test the toxicity of this compound in a simpler, defined medium.
-
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Protein Synthesis
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Cell Culture: Plate cells (e.g., HeLa, U2OS) at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture media to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). A vehicle control (DMSO) should be included.
-
Incubation: Replace the existing media with the this compound-containing media and incubate for the desired duration (e.g., 1, 6, 24 hours).
-
Assessment of Protein Synthesis:
-
Western Blotting: Lyse the cells and perform Western blot analysis for proteins with short half-lives (e.g., c-Myc, Mcl-1) to observe a rapid decrease in their levels.[7]
-
Polysome Profiling: Treat cells with cycloheximide to stall translating ribosomes. Prepare cell lysates and separate them on a sucrose gradient. Analyze the distribution of ribosomes to assess the global state of translation initiation.[7]
-
Protocol 2: In Vivo Evaluation of this compound in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., melanoma cells) into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
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Treatment: Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection (e.g., in a vehicle of PEG 400 and Tween 80).[1][7] Administer the treatment or vehicle control daily.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for target proteins or immunohistochemistry for markers of proliferation and apoptosis.[7]
Visualizations
Caption: this compound inhibits cap-dependent translation by targeting eIF4E.
Caption: General experimental workflows for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR inhibitor efficacy is determined by the eIF4E/4E-BP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting mTOR and eIF4E: a feasible scenario in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of 4E1RCat in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of 4E1RCat in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cap-dependent translation.[1] It functions by disrupting the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, as well as the interaction between eIF4E and 4E-binding protein 1 (4E-BP1).[2] This prevents the assembly of the eIF4F translation initiation complex, which is crucial for the recruitment of ribosomes to mRNA.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is soluble in organic solvents like DMSO and DMF but is practically insoluble in aqueous solutions such as water and ethanol.[2] For quantitative data, please refer to the solubility table below.
Q3: My this compound solution in DMSO precipitates when I dilute it in my aqueous experimental buffer. What should I do?
A3: This is a common issue with hydrophobic compounds dissolved in DMSO. To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before adding it to the aqueous buffer.[4] Additionally, ensuring the final DMSO concentration in your assay is low (typically <0.5%) can help maintain solubility.[5] For more detailed strategies, please see the Troubleshooting Guide.
Q4: How should I store this compound?
A4: As a solid, this compound powder is stable for up to 3 years when stored at -20°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q5: Is this compound stable in aqueous buffers once diluted?
A5: Due to its hydrophobic nature and tendency to precipitate, it is highly recommended to prepare fresh working solutions of this compound in aqueous buffers for each experiment.[2] The stability of this compound in aqueous solutions over extended periods is limited, and degradation can occur.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 96 mg/mL[2] | 200.64 mM[2] | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2] Gentle warming (37°C) or ultrasonication may be needed.[3] |
| DMF | 5 mg/mL | 10.45 mM | - |
| Water | Insoluble[2] | - | - |
| Ethanol | Insoluble[2] | - | - |
| PBS | Insoluble | - | Prone to precipitation, especially at higher concentrations. |
| Cell Culture Media | Insoluble | - | Prone to precipitation. The presence of serum may slightly improve solubility. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[2] | Protect from light. |
| Solid Powder | 4°C | 2 years[1] | Protect from light. |
| Stock Solution in DMSO | -80°C | 2 years[1] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 year[1] | Aliquot to avoid freeze-thaw cycles. |
| Working Solution in Aqueous Buffer | 2-8°C | Use immediately | Prepare fresh for each experiment. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | 1. The compound's low aqueous solubility is exceeded. 2. Rapid change in solvent polarity. 3. High final concentration of the compound. | 1. Perform serial dilutions in DMSO first: Before adding to the aqueous buffer, dilute your concentrated DMSO stock to an intermediate concentration in DMSO.[4] 2. Slow, dropwise addition: Add the DMSO solution slowly to the vortexing aqueous buffer to allow for gradual mixing. 3. Maintain a low final DMSO concentration: Keep the final DMSO concentration in your assay below 0.5% to minimize its effect on solubility and cell health.[5] 4. Use co-solvents or surfactants: For in vivo studies, a formulation of 5.2% PEG 400 and 5.2% Tween 80 has been used.[1] For in vitro assays, adding a small amount of a biocompatible surfactant may help. 5. Warm the aqueous buffer: Gently warming the buffer to 37°C before adding the compound can sometimes improve solubility. |
| Inconsistent or non-reproducible assay results | 1. Compound precipitation leading to inaccurate concentrations. 2. Degradation of the compound in aqueous solution. 3. Adsorption of the compound to plasticware. | 1. Visually inspect for precipitation: Before use, ensure your working solution is clear. If precipitates are visible, do not use and prepare a fresh solution following the recommendations above. 2. Prepare fresh working solutions: Always prepare your final diluted solutions in aqueous buffers immediately before use.[2] 3. Consider using low-adhesion microplates or tubes. |
| Low or no observable effect in a cell-based assay | 1. Insufficient final concentration of the active compound due to precipitation. 2. The compound has degraded. 3. The chosen cell line is not sensitive to eIF4E inhibition. | 1. Confirm solubility at the working concentration: Prepare the highest concentration of your dose-response curve and visually inspect for precipitation. 2. Use freshly prepared solutions. 3. Include a positive control: Use a cell line known to be sensitive to eIF4E inhibition or a known positive control compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure for 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 478.45 g/mol , add 209 µL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a short period to aid dissolution.[3]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Procedure for Working Solutions (for Cell-Based Assays):
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations.
-
Just before adding to your cells, perform the final dilution by adding the DMSO-diluted this compound to your pre-warmed cell culture medium. It is crucial to add the compound to the medium and mix well, rather than adding the medium to the compound.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.5%.[5] For example, if your final desired concentration of this compound is 10 µM, you can add 1 µL of a 10 mM stock to 1 mL of media.
Protocol 2: Cell Viability (MTS) Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) prepared as described in Protocol 1. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: eIF4E signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell viability assay using this compound.
References
Technical Support Center: Overcoming Resistance to 4E1RCat Treatment in Cancer Cell Lines
Welcome to the technical support center for 4E1RCat, a small molecule inhibitor of the eIF4F translation initiation complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer research, with a specific focus on understanding and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of cap-dependent translation. It functions by disrupting the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, as well as the interaction between eIF4E and the 4E-binding proteins (4E-BPs).[1][2][3] This prevents the assembly of the eIF4F complex, which is a critical step for the initiation of translation of many mRNAs, particularly those that are "weakly" translated and often encode for proteins involved in cell growth, proliferation, and survival.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in various cancer cell lines, often in combination with other chemotherapeutic agents. For example, it has been shown to reverse chemoresistance in lymphoma models and synergistically decrease cell viability in melanoma cell lines.[1][4] It has also been shown to inhibit protein synthesis in MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.[1][2]
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have reported using concentrations in the micromolar range. For instance, a concentration of 40 µM has been used in melanoma cell lines, while 50 µM has been used in Jurkat cells for polysome profiling analysis.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How can I assess the effectiveness of this compound treatment in my experiments?
A4: The effectiveness of this compound can be evaluated through several methods:
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Cell Viability Assays: Assays such as MTS or resazurin can be used to measure the effect of this compound on cell proliferation and viability.[3]
-
Western Blotting: Analyze the protein levels of downstream targets of eIF4E-mediated translation, such as c-Myc and Mcl-1. A decrease in the levels of these proteins indicates successful inhibition of the eIF4F complex.[1]
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Polysome Profiling: This technique can be used to assess the global impact of this compound on translation by analyzing the distribution of ribosomes on mRNAs. A decrease in polysomes and an increase in the 80S monosome peak are indicative of translation initiation inhibition.[1]
-
eIF4F Pulldown Assays: These assays can directly assess the disruption of the eIF4E:eIF4G interaction.[1]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 for your specific cell line. |
| Drug degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| Intrinsic resistance of the cell line | Some cell lines may have inherent resistance to eIF4E inhibition. Consider using a combination therapy approach or investigating potential resistance mechanisms. |
| Incorrect assay timing | Optimize the incubation time for the cell viability assay. Effects on proliferation may take longer to become apparent. |
Problem 2: No change in the protein levels of downstream targets (e.g., c-Myc, Mcl-1) after this compound treatment in a western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient treatment time | Optimize the treatment duration. The turnover rate of the target protein will influence how quickly a decrease is observed. |
| Ineffective drug concentration | Increase the concentration of this compound based on dose-response studies. |
| Antibody issues | Verify the specificity and optimal dilution of your primary and secondary antibodies. Run positive and negative controls. |
| Activation of bypass signaling pathways | Investigate the activation of alternative translation initiation pathways or signaling cascades that may compensate for eIF4F inhibition. |
| Technical issues with western blotting | Ensure proper protein extraction, loading, transfer, and antibody incubation. |
Overcoming Resistance to this compound Treatment
While this compound is often used to overcome resistance to other therapies, cancer cells can also develop resistance to this compound itself. Understanding these mechanisms is crucial for developing effective long-term treatment strategies.
Potential Mechanisms of Resistance
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Upregulation of Bypass Translation Initiation Pathways: Cancer cells may adapt by upregulating alternative, eIF4E-independent mechanisms of translation initiation.
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Alterations in the eIF4F Complex: Mutations or overexpression of components of the eIF4F complex could potentially reduce the binding affinity of this compound to eIF4E.
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Activation of Pro-Survival Signaling Pathways: Increased activity of pathways such as PI3K/Akt/mTOR can promote cell survival and counteract the effects of eIF4F inhibition.
Strategies to Overcome Resistance
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Combination Therapies: Combining this compound with inhibitors of other key signaling pathways can create a synergistic effect and prevent the emergence of resistance. For example, combining this compound with doxorubicin has been shown to be effective in lymphoma models.[1] Another study showed synergy between this compound and Salubrinal in melanoma.[4]
-
Targeting Downstream Effectors: If resistance is mediated by the upregulation of specific pro-survival proteins, targeting these proteins directly may restore sensitivity to this compound.
-
Development of Second-Generation Inhibitors: Research into novel inhibitors that target different sites on the eIF4F complex or have improved pharmacological properties is ongoing.
Quantitative Data
Table 1: IC50 Values of this compound in Different Assays
| Assay | Cell Line/System | IC50 (µM) | Reference |
| TR-FRET Assay | eIF4E:eIF4G interaction | ~4 | [1][2] |
| In vitro translation assay | Cap-dependent translation | ~4 | [2] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination | Cancer Model | Effect | Reference |
| This compound + Doxorubicin | Pten+/-Eμ-Myc and Tsc2+/-Eμ-Myc lymphomas | Extended tumor-free remissions | [1] |
| This compound + Salubrinal | Melanoma cell lines | Synergistically decreased cell viability | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of eIF4E Downstream Targets
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Cell Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration (e.g., 1, 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, Mcl-1, and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound, alone or in combination with another drug. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Workflows
Caption: The this compound signaling pathway.
Caption: Experimental workflow for a cell viability assay.
Caption: Logical relationships in this compound resistance.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling 4E1RCat to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 4E1RCat to maintain its activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a cell-permeable, small molecule dual inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][2] It functions by blocking the interactions of eIF4E with both eIF4G and 4E-BP1.[1][2][3] This prevents the assembly of the eIF4F translation initiation complex, which is crucial for the recruitment of ribosomes to the 5' cap of mRNAs.[1][4] Consequently, this compound inhibits cap-dependent translation.[1][3] This mechanism of action is particularly relevant in the context of cancer research, as the eIF4F complex is often dysregulated in various cancers.[1]
Q2: How should I store the solid this compound compound?
A: The solid form of this compound should be stored at -20°C.[1][3] Some suppliers also indicate that desiccating at -20°C is recommended.[5] The solid compound is stable for at least four years when stored correctly.[3]
Q3: What is the best way to prepare and store this compound stock solutions?
A: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in water and ethanol.[1][3] It is highly recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[2] To avoid repeated freeze-thaw cycles which can inactivate the product, you should aliquot the stock solution into single-use volumes.[6] Store these aliquots at -20°C or -80°C.[6]
Q4: How long are the stock solutions stable?
A: The stability of the stock solution depends on the storage temperature. When stored at -20°C, stock solutions are stable for up to one year.[6] For longer-term storage, -80°C is recommended, where the solution can be stable for up to two years.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | This compound is a fluffy solid and can be challenging to dissolve. The DMSO may have absorbed moisture, reducing its solvating capacity. | To aid dissolution, gently warm the tube containing the compound and solvent at 37°C for 10-15 minutes and/or use an ultrasonic bath for a short period.[1][5] Always use fresh, anhydrous DMSO for preparing your stock solution.[2] |
| Precipitate Formation in Media | The final concentration of DMSO in your cell culture media may be too high, or the aqueous environment is causing the compound to precipitate. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to maintain solubility and minimize solvent toxicity. |
| Inconsistent Experimental Results | The activity of this compound may have diminished due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Always aliquot your stock solution into single-use vials to avoid freeze-thaw cycles.[6] Prepare fresh dilutions from a stock aliquot for each experiment. If you suspect your stock has degraded, it is best to use a fresh vial. |
| No Effect Observed in Cell-Based Assays | The concentration of this compound may be too low, or the incubation time may be insufficient. The specific cell line may be less sensitive to the inhibition of cap-dependent translation. | The IC50 for inhibiting the eIF4E:eIF4G interaction is approximately 3.2-4 µM.[1][3] For cell-based assays, concentrations in the range of 10-50 µM have been used.[7] It may be necessary to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 478.45 g/mol | [1] |
| CAS Number | 328998-25-0 | [1] |
| IC50 (eIF4E:eIF4G interaction) | ~3.2 - 4 µM | [1][3] |
| Solubility in DMSO | ≥23.85 mg/mL | [1] |
| Storage of Solid | -20°C | [1][3] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [6] |
Key Experiment Protocol: In Vitro Cap-Dependent Translation Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on cap-dependent translation using a cell-free system, such as rabbit reticulocyte lysate.
1. Preparation of Reagents:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Obtain a commercially available rabbit reticulocyte lysate in vitro translation kit.
- Use a capped reporter mRNA (e.g., luciferase or a fluorescent protein).
- Prepare a series of dilutions of this compound in DMSO to achieve the desired final concentrations in the assay.
2. Assay Procedure:
- Thaw the rabbit reticulocyte lysate on ice.
- In a microcentrifuge tube, combine the lysate, amino acid mixture, and RNase inhibitor as per the manufacturer's instructions.
- Add the desired amount of this compound or DMSO (as a vehicle control) to the reaction mixture.
- Add the capped reporter mRNA to initiate the translation reaction.
- Incubate the reaction at 30°C for 60-90 minutes.
3. Data Analysis:
- Measure the reporter protein activity (e.g., luminescence for luciferase) using a plate reader.
- Normalize the signal from the this compound-treated samples to the DMSO control.
- Plot the normalized activity against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on the eIF4F complex.
Caption: General workflow for a cell-based this compound experiment.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:328998-25-0 | Dual inhibitor of eIF4E:eIF4G and eIF4E:4E-BP1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing variability in 4E1RCat-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4E1RCat-based assays to study the eIF4E:eIF4G interaction and cap-dependent translation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex.[1] It functions by disrupting the protein-protein interaction between eIF4E and eIF4G.[1][2] This disruption prevents the assembly of the eIF4F complex, which is crucial for the initiation of cap-dependent translation. By inhibiting this interaction, this compound can selectively inhibit the translation of mRNAs that are highly dependent on the eIF4F complex, which often includes oncogenes like c-Myc and Mcl-1.[1][3]
Q2: What types of assays are suitable for use with this compound?
A2: this compound is compatible with a variety of in vitro and cell-based assays designed to measure the eIF4E:eIF4G interaction or cap-dependent translation. These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are used to directly measure the disruption of the eIF4E:eIF4G interaction. This compound was identified through a high-throughput screen using a TR-FRET based assay.[4]
-
In Vitro Translation Assays: These assays, often using rabbit reticulocyte lysate, measure the synthesis of a reporter protein (e.g., luciferase) from a capped mRNA transcript. This compound has been shown to inhibit cap-dependent, but not cap-independent, translation in these systems.[1]
-
Ribosome Binding Assays: These assays monitor the assembly of the 80S ribosome on an mRNA template. This compound has been demonstrated to reduce the formation of the 80S initiation complex on capped mRNAs.[1]
-
Cell-Based Reporter Assays: Dual-luciferase assays with a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent internal control (e.g., Renilla luciferase driven by an IRES) can be used to assess the specific inhibitory activity of this compound in living cells.
-
m7GTP Pull-Down Assays: These assays use m7GTP-agarose beads to pull down eIF4E and its binding partners. Treatment with this compound has been shown to reduce the amount of eIF4G that co-precipitates with eIF4E.[1]
Q3: What is the reported IC50 for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and conditions. The following table summarizes reported IC50 values:
| Assay Type | Reported IC50 | Reference |
| TR-FRET Assay | < 10 µM | [1] |
| Biochemical eIF4E:eIF4G Binding Assay | ~4 µM | [2] |
Q4: Are there any known liabilities or potential off-target effects of this compound?
A4: Yes, it is important to be aware that this compound has been classified as a potential Pan-Assay Interference Compound (PAIN).[2] PAINs are molecules that can show activity in a variety of high-throughput screening assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference. The core chemical structure of this compound is similar to compounds that have been identified as hits for multiple, unrelated protein targets, which raises concerns about its specificity for the eIF4E:eIF4G interaction.[2] Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the specific inhibition of the eIF4E:eIF4G interaction.
Troubleshooting Guide
Q1: I am observing high background signal in my TR-FRET assay. What could be the cause and how can I fix it?
A1: High background in a TR-FRET assay can obscure the signal from your specific interaction. Here are some potential causes and solutions:
-
Cause: Non-specific binding of assay components to the microplate.
-
Solution: Some assay protocols specify the use of non-binding surface (NBS) plates. Ensure you are using the correct type of microplate as recommended by your reagent supplier.[5]
-
-
Cause: Light scattering from precipitated compound.
-
Solution: this compound is soluble in DMSO.[3] Ensure that the final concentration of DMSO in your assay is consistent across all wells and is not causing the compound to precipitate. You may need to optimize the final DMSO concentration.
-
-
Cause: Incorrect instrument settings.
-
Solution: The choice of emission filters is critical for TR-FRET assays. Using incorrect filters is a common reason for assay failure.[5] Double-check that your instrument is configured with the recommended excitation and emission filters for your specific donor and acceptor fluorophores.
-
Q2: My signal-to-noise ratio is low. How can I improve it?
A2: A low signal-to-noise ratio can make it difficult to discern a true inhibitory effect. Consider the following to improve your assay window:
-
Cause: Suboptimal reagent concentrations.
-
Solution: Perform a titration of your key reagents, such as the eIF4E protein and the eIF4G-derived peptide or protein. The optimal concentrations will be those that give a robust signal without leading to high background.
-
-
Cause: Insufficient incubation time.
-
Solution: Ensure that the binding of eIF4E and eIF4G has reached equilibrium before adding this compound. You may need to empirically determine the optimal incubation time for your specific assay conditions.
-
-
Cause: Ineffective this compound.
-
Solution: Verify the integrity and concentration of your this compound stock solution. If possible, test its activity in a well-characterized orthogonal assay.
-
Q3: The IC50 value for this compound is inconsistent between experiments. What could be causing this variability?
A3: Variability in IC50 values is a common issue in cell-based and biochemical assays. Here are some factors to consider:
-
Cause: Inconsistent cell handling and plating.
-
Cause: Pipetting errors.
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Cause: Edge effects in multiwell plates.
-
Cause: Reagent variability.
-
Solution: Use reagents from the same lot number whenever possible. If you must use a new lot, perform a bridging study to ensure that it performs comparably to the previous lot.
-
Q4: I suspect this compound is causing off-target effects in my cell-based assay. How can I investigate this?
A4: Given that this compound is a potential PAIN, it is essential to rule out non-specific effects.
-
Solution 1: Use a structurally unrelated inhibitor.
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Solution 2: Perform a rescue experiment.
-
If possible, overexpress eIF4E in your cells. If the effects of this compound are on-target, an excess of eIF4E may be able to overcome the inhibition.
-
-
Solution 3: Assess general cellular health.
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Include assays to measure cytotoxicity or general metabolic activity (e.g., MTT or CellTiter-Glo assays) in parallel with your primary assay. This will help you to distinguish specific inhibition of translation from general cellular toxicity.
-
-
Solution 4: Use a cap-independent reporter.
-
In your cell-based reporter assays, include a control reporter that is translated in a cap-independent manner (e.g., driven by an IRES). This compound should specifically inhibit the cap-dependent reporter while having minimal effect on the cap-independent one.[1]
-
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for a this compound-based biochemical assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common assay issues.
Detailed Experimental Protocol: TR-FRET Assay for this compound Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on the eIF4E:eIF4G interaction using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Specific reagent concentrations and incubation times should be optimized for your particular assay components.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT, 0.05% BSA).
-
eIF4E-Donor: Prepare a working solution of eIF4E protein conjugated to a FRET donor fluorophore (e.g., Terbium cryptate) in assay buffer.
-
eIF4G-Acceptor: Prepare a working solution of an eIF4G-derived peptide or protein fragment conjugated to a FRET acceptor fluorophore (e.g., d2) in assay buffer.
-
This compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer containing a fixed percentage of DMSO.
2. Assay Procedure:
-
Add a fixed volume of the eIF4E-Donor solution to all wells of a low-volume, non-binding surface microplate (e.g., a 384-well plate).
-
Add the serially diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add a fixed volume of the eIF4G-Acceptor solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at two wavelengths: the acceptor emission wavelength and the donor emission wavelength.
3. Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal for each well.
-
Normalize the data to the vehicle control (representing 100% binding or 0% inhibition) and a control with no eIF4G-Acceptor (representing 0% binding or 100% inhibition).
-
Plot the percent inhibition as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. probechem.com [probechem.com]
- 4. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Controls in 4E1RCat Experiments: Ensuring Robust and Reliable Data
For Researchers, Scientists, and Drug Development Professionals
The small molecule 4E1RCat has emerged as a critical tool for investigating the intricacies of cap-dependent translation, a fundamental process in cellular biology and a key target in various diseases, including cancer. This compound functions by disrupting the crucial interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, thereby inhibiting the formation of the eIF4F complex. Rigorous experimental design, particularly the judicious use of negative and positive controls, is paramount to generating high-quality, interpretable data when utilizing this compound. This guide provides a comprehensive comparison of control strategies for key experimental assays involving this compound, complete with detailed protocols and data presentation formats.
The Central Role of Controls in this compound Experiments
Proper controls are the bedrock of scientific inquiry, allowing researchers to distinguish between specific effects of an experimental treatment and non-specific or confounding variables. In the context of this compound experiments, a robust control strategy is essential for:
-
Validating Assay Performance: Ensuring that the experimental setup is functioning correctly and is capable of detecting both the presence and absence of the eIF4E-eIF4G interaction.
-
Confirming Specificity: Demonstrating that the observed effects are due to the specific inhibition of the eIF4E-eIF4G interaction by this compound and not off-target effects.
-
Quantifying Inhibition: Providing a baseline against which the potency and efficacy of this compound can be accurately measured.
Key Experimental Assays and Recommended Controls
Several biochemical and cell-based assays are commonly employed to study the effects of this compound. Below are detailed protocols and recommended control strategies for three of the most prevalent methods.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive, homogeneous assay ideal for high-throughput screening of inhibitors of protein-protein interactions.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute tagged recombinant human eIF4E and a fluorescently labeled peptide derived from eIF4G in the assay buffer.
-
Prepare a detection mix containing a fluorescently labeled antibody specific for the tag on eIF4E.
-
-
Assay Plate Preparation:
-
Add the assay buffer to all wells of a low-volume 384-well plate.
-
Add the test compounds (including this compound and controls) to the appropriate wells.
-
Add the tagged eIF4E to all wells except the negative control wells.
-
Add the fluorescently labeled eIF4G peptide to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Detection:
-
Add the detection mix containing the fluorescently labeled antibody to all wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Control Strategy:
| Control Type | Description | Expected Outcome |
| Negative Control | Assay buffer without eIF4E. | Minimal TR-FRET signal, establishing the baseline. |
| Vehicle Control | DMSO (or the solvent used for this compound) at the same final concentration as in the experimental wells. | High TR-FRET signal, representing the uninhibited eIF4E-eIF4G interaction. |
| Positive Control (Inhibition) | A known inhibitor of the eIF4E-eIF4G interaction, such as 4EGI-1, at a concentration known to cause maximal inhibition.[2] | Low TR-FRET signal, confirming the assay's ability to detect inhibition. |
Pull-Down Assay
Pull-down assays are used to verify protein-protein interactions in vitro.
Experimental Protocol:
-
Bait Protein Immobilization:
-
Incubate a tagged recombinant "bait" protein (e.g., GST-eIF4G fragment) with affinity beads (e.g., glutathione-agarose) to immobilize it.
-
Wash the beads to remove unbound bait protein.
-
-
Interaction Reaction:
-
Prepare a cell lysate or a solution containing the "prey" protein (e.g., recombinant eIF4E).
-
Incubate the immobilized bait protein with the prey protein solution in the presence of this compound or controls.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Control Strategy:
| Control Type | Description | Expected Outcome |
| Negative Control (Beads) | Affinity beads without the bait protein incubated with the prey protein. | No or minimal prey protein detected, indicating low non-specific binding to the beads. |
| Negative Control (Bait) | Immobilized unrelated protein (e.g., GST alone) incubated with the prey protein. | No or minimal prey protein detected, confirming the specificity of the bait-prey interaction. |
| Vehicle Control | DMSO added to the interaction reaction. | A strong band for the prey protein, indicating a robust interaction. |
| Positive Control (Inhibition) | A known inhibitor of the eIF4E-eIF4G interaction (e.g., 4EGI-1). | A significantly weaker or absent band for the prey protein compared to the vehicle control. |
In Vitro Translation Assay
This assay measures the synthesis of a reporter protein from an mRNA template in a cell-free system to assess the effect of this compound on cap-dependent translation.
Experimental Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine a cell-free translation extract (e.g., rabbit reticulocyte lysate), an amino acid mixture containing a labeled amino acid (e.g., [35S]-methionine), and a capped reporter mRNA (e.g., luciferase mRNA).
-
Add this compound or controls to the reaction mixtures.
-
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).
-
Analysis:
-
Stop the reaction and measure the amount of newly synthesized protein. This can be done by measuring radioactivity (for labeled amino acids) or by a functional assay for the reporter protein (e.g., luciferase activity).
-
Control Strategy:
| Control Type | Description | Expected Outcome |
| Negative Control (No mRNA) | A reaction mixture without the reporter mRNA. | No or minimal protein synthesis, establishing the background signal. |
| Negative Control (Uncapped mRNA) | A reaction with an uncapped version of the reporter mRNA. | Significantly lower protein synthesis compared to the capped mRNA, confirming cap-dependency. |
| Vehicle Control | DMSO added to the translation reaction. | High level of reporter protein synthesis. |
| Positive Control (Inhibition) | A known inhibitor of cap-dependent translation, such as m7GTP cap analog or another eIF4F inhibitor like 4EGI-1.[3] | Significantly reduced reporter protein synthesis. |
Quantitative Data Comparison
The following table summarizes typical results from a TR-FRET assay designed to measure the inhibition of the eIF4E-eIF4G interaction by this compound and a positive control inhibitor, 4EGI-1.
| Compound | Concentration (µM) | TR-FRET Ratio (665nm/620nm) | % Inhibition |
| Vehicle (DMSO) | - | 1.85 | 0% |
| This compound | 1 | 1.52 | 25% |
| 5 | 1.05 | 60% | |
| 10 | 0.78 | 80% | |
| 25 | 0.55 | 95% | |
| 4EGI-1 | 10 | 1.20 | 50% |
| 25 | 0.85 | 75% | |
| 50 | 0.60 | 92% | |
| Negative Control | - | 0.20 | - |
Note: These values are representative and may vary depending on the specific assay conditions.
Visualizing the Concepts
To further clarify the experimental logic and underlying biological pathways, the following diagrams are provided.
Caption: Signaling pathway of cap-dependent translation and the point of inhibition by this compound.
Caption: Experimental workflow for a TR-FRET assay to test this compound activity.
Caption: Logical relationships of different controls in a this compound experiment.
Conclusion
The reliability of data generated from experiments with this compound is critically dependent on a well-designed and executed control strategy. By incorporating appropriate negative, positive, and vehicle controls into assays such as TR-FRET, pull-downs, and in vitro translation, researchers can confidently attribute observed effects to the specific inhibitory action of this compound on the eIF4E-eIF4G interaction. This rigorous approach is essential for advancing our understanding of cap-dependent translation and for the development of novel therapeutics targeting this vital cellular process.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic Translation Initiation Factor 4E Availability Controls the Switch between Cap-Dependent and Internal Ribosomal Entry Site-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of 4E1RCat on Key Downstream Targets: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise effects of therapeutic compounds on cellular pathways is paramount. This guide provides a detailed comparison of 4E1RCat, a potent inhibitor of the eIF4E/eIF4G interaction, and its alternatives, with a focus on their impact on the critical downstream targets Mcl-1 and c-Myc. Through a comprehensive review of experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their investigative endeavors.
Introduction to this compound and the eIF4F Complex
This compound is a small molecule inhibitor that disrupts the crucial interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G. This interaction is a cornerstone of the eIF4F complex, which is essential for the initiation of cap-dependent translation, the primary mechanism for protein synthesis in eukaryotes. By targeting this interaction, this compound effectively impedes the translation of a specific subset of mRNAs, many of which encode proteins critical for cell survival, proliferation, and resistance to apoptosis, such as Mcl-1 and c-Myc. Dysregulation of the eIF4F complex is a common feature in many cancers, making its components attractive targets for therapeutic intervention.
Mechanism of Action: this compound vs. Alternatives
The primary mechanism of action for this compound is the inhibition of the eIF4E/eIF4G protein-protein interaction. This disruption prevents the assembly of the functional eIF4F complex at the 5' cap of mRNAs, thereby inhibiting the recruitment of the ribosomal machinery and halting protein synthesis. Notably, this compound has also been shown to interfere with the binding of eIF4E to 4E-BP1, a key negative regulator of eIF4E.
Several other compounds have been developed to target the eIF4E/eIF4G axis, with 4EGI-1 being the most prominent alternative. While both this compound and 4EGI-1 inhibit the eIF4E/eIF4G interaction, they exhibit different effects on the eIF4E/4E-BP1 interaction. 4EGI-1 has been reported to paradoxically enhance the binding of 4E-BP1 to eIF4E. This distinction in their molecular interactions may lead to different downstream cellular consequences and therapeutic windows.
Below is a signaling pathway diagram illustrating the central role of the eIF4E/eIF4G interaction and the points of intervention for inhibitors like this compound.
Caption: The eIF4F signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
One study demonstrated that this compound treatment of Jurkat cells for one hour led to a noticeable decrease in both c-Myc and Mcl-1 protein levels as determined by Western blot analysis[1]. The same study reported an IC50 of approximately 4 µM for this compound in inhibiting the eIF4E:eIF4GI interaction[2].
In comparison, 4EGI-1 has been shown to inhibit the expression of oncogenic proteins such as c-Myc in various cancer cell lines. For instance, treatment of multiple myeloma cell lines with 50 µM 4EGI-1 for 18 hours resulted in a marked reduction of c-Myc protein levels.
A study comparing the synergistic effects of this compound and 4EGI-1 with sorafenib in hepatocellular carcinoma cell lines provides some comparative data on their impact on cell viability and colony formation. The concentrations used in this study were 25 µM for both this compound and 4EGI-1[3]. While this does not directly measure the impact on Mcl-1 and c-Myc, it offers a glimpse into their relative potency in a cellular context.
Table 1: Summary of Experimental Data for eIF4E/eIF4G Inhibitors
| Compound | Target Interaction | IC50 (eIF4E:eIF4GI) | Effect on Mcl-1 | Effect on c-Myc | Cell Viability/Colony Formation (in combination with Sorafenib) |
| This compound | Inhibits eIF4E:eIF4G and eIF4E:4E-BP1 | ~4 µM[2] | Decreased protein levels[1] | Decreased protein levels[1] | Significant decrease[3] |
| 4EGI-1 | Inhibits eIF4E:eIF4G, enhances eIF4E:4E-BP1 | - | - | Decreased protein levels | Significant decrease[3] |
Note: A direct comparison of IC50 values for Mcl-1 and c-Myc protein downregulation is not available in the cited literature.
Experimental Protocols
To aid researchers in their investigations, detailed methodologies for key experiments are provided below.
Western Blot Analysis of Mcl-1 and c-Myc Protein Levels
This protocol is designed to assess the changes in Mcl-1 and c-Myc protein expression following treatment with this compound or other inhibitors.
Caption: A streamlined workflow for Western blot analysis.
1. Cell Culture and Treatment:
-
Culture cells (e.g., Jurkat, MDA-MB-231) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) or other inhibitors for the specified duration (e.g., 1, 6, 18 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against Mcl-1 (e.g., from Rockland) and c-Myc (e.g., Santa Cruz SC-40) diluted in blocking buffer overnight at 4°C[1]. A loading control antibody (e.g., actin or GAPDH) should also be used.
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times with TBST.
-
Add enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
10. Data Analysis:
- Quantify the band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation of the eIF4F Complex
This protocol allows for the assessment of the disruption of the eIF4E/eIF4G interaction by this compound.
Caption: Key steps in the co-immunoprecipitation workflow.
1. Cell Treatment and Lysis:
-
Treat cells as described in the Western blot protocol.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease and phosphatase inhibitors.
2. Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-eIF4E antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
4. Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
6. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing the membrane with an anti-eIF4G antibody to assess the amount of co-immunoprecipitated eIF4G. The amount of immunoprecipitated eIF4E should also be checked as a control.
Conclusion
This compound presents a compelling tool for researchers investigating the roles of Mcl-1 and c-Myc in various cellular processes, particularly in the context of cancer biology and drug development. Its ability to downregulate these key oncoproteins by inhibiting cap-dependent translation underscores the therapeutic potential of targeting the eIF4F complex. While direct quantitative comparisons with alternatives like 4EGI-1 on the protein levels of Mcl-1 and c-Myc are still needed, the available data clearly demonstrates the efficacy of this compound in modulating these critical downstream targets. The provided experimental protocols offer a solid foundation for researchers to further explore the effects of this compound and to objectively compare its performance with other inhibitors in their specific research models. As the field of translational control in disease continues to evolve, compounds like this compound will undoubtedly play a crucial role in unraveling complex biological questions and paving the way for novel therapeutic strategies.
References
Evaluating the Synergistic Effects of 4E1RCat with Other Chemotherapeutic Agents: A Comparative Guide
In the landscape of cancer therapy, targeting the cellular protein synthesis machinery offers a promising avenue for overcoming drug resistance and enhancing treatment efficacy. One such innovative approach is the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent translation, which is often dysregulated in cancer. This guide provides a comprehensive evaluation of 4E1RCat, a small molecule inhibitor of the eIF4E:eIF4G interaction, and its synergistic effects when combined with other chemotherapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage these combination therapies in their work.
Mechanism of Action of this compound
This compound is an inhibitor of cap-dependent translation. It functions by disrupting the interaction between eIF4E and eIF4G, as well as interfering with the binding of 4E-BP1 to eIF4E.[1][2][3] This prevents the assembly of the eIF4F complex, a critical step for the initiation of translation of many mRNAs that encode proteins involved in cell proliferation and survival.[4][5] Molecular modeling suggests that this compound binds to a region on eIF4E that overlaps with the binding sites for both eIF4G and 4E-BP1.[1][2] By inhibiting the formation of the eIF4F complex, this compound effectively reduces the synthesis of oncoproteins such as c-Myc and Mcl-1, thereby sensitizing cancer cells to the effects of other cytotoxic drugs.[2]
Synergistic Effects of this compound with Chemotherapeutic Agents
Preclinical studies have demonstrated that this compound can act synergistically with several conventional chemotherapeutic agents, enhancing their anti-cancer activity in various cancer models. This synergy allows for potentially more effective treatment strategies and may help in overcoming chemoresistance.[2][6][7]
Combination with Doxorubicin in Lymphoma
In preclinical models of Eμ-Myc lymphoma, the combination of this compound and doxorubicin has shown significant synergistic effects.[2] While treatment with either this compound or doxorubicin alone resulted in only a short-term remission, the combination therapy extended tumor-free survival.[2] This enhanced effect is attributed to an increase in apoptosis in the tumor cells.[2]
Table 1: In Vivo Efficacy of this compound and Doxorubicin Combination in Eμ-Myc Lymphoma
| Treatment Group | Median Tumor-Free Survival | Notes |
| Doxorubicin | Short-lived remission | Data from Kaplan-Meier analysis[2] |
| This compound | No noticeable remission | Data from Kaplan-Meier analysis[2] |
| This compound + Doxorubicin | Extended tumor-free remissions (up to 14 days) | Synergistic effect observed[2] |
Combination with Sorafenib in Hepatocellular Carcinoma
Studies in hepatocellular carcinoma (HCC) cell lines have revealed a synergistic effect between this compound and the multi-kinase inhibitor sorafenib.[7][8] The combination treatment resulted in a significant decrease in cell viability and colony formation ability compared to either drug alone.[7][8] Furthermore, the combination therapy induced a higher rate of early apoptosis in HCC cells.[7]
Table 2: Synergistic Effects of this compound and Sorafenib on HCC Cell Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | Early Apoptosis (%) |
| Control | 100% | Baseline |
| Sorafenib (8 µM) | Significantly reduced | Increased |
| This compound (25 µM) | Significantly reduced | Increased |
| Sorafenib (8 µM) + this compound (25 µM) | Synergistically and significantly reduced | Significantly increased compared to single agents[9] |
Note: Specific quantitative values for cell viability and apoptosis percentages can vary between different HCC cell lines (e.g., Huh7 and HepG2) but consistently show a synergistic trend.[7][9]
Combination with Salubrinal in Melanoma
In melanoma cell lines, this compound has been shown to work synergistically with salubrinal, an inhibitor of eIF2α dephosphorylation.[1][6] While either agent alone had a minimal effect on cell viability, the combination significantly decreased the viability of melanoma cells, including those with BRAF mutations.[1] This combination was also effective in inhibiting the growth of xenograft melanoma tumors in vivo.[6]
Table 3: In Vitro and In Vivo Effects of this compound and Salubrinal on Melanoma
| Treatment Group | Effect on Cell Viability (in vitro) | Effect on Tumor Growth (in vivo) |
| Salubrinal | Minimal effect | Minimal effect |
| This compound | Minimal effect | Minimal effect |
| Salubrinal + this compound | Synergistic decrease in viability[1] | Significant impairment of tumor growth[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCC or melanoma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the combination drug (e.g., sorafenib, salubrinal), or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Assays (TUNEL Assay)
-
Tissue/Cell Preparation: Tumor sections from in vivo studies or cultured cells are fixed and permeabilized.
-
TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT catalyzes the addition of these nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated labeled nucleotides are detected using an antibody-enzyme conjugate (e.g., anti-BrdU-HRP) followed by a chromogenic substrate (e.g., DAB) or a fluorescently labeled antibody.
-
Microscopy and Quantification: The samples are visualized under a microscope, and the percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of stained cells relative to the total number of cells in several fields of view.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., melanoma or lymphoma cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive intraperitoneal (i.p.) injections of this compound (e.g., 15 mg/kg daily for 5 days), the combination drug (e.g., doxorubicin, administered once), or the combination of both.[9] A control group receives the vehicle.
-
Tumor Monitoring: Tumor volume and mouse body weight are monitored regularly. Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as TUNEL assays or western blotting. Kaplan-Meier survival curves are often used to analyze tumor-free survival.
Visualizing the Molecular Pathway and Experimental Design
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the mechanism of action and the research methodology.
Caption: Mechanism of this compound in inhibiting cap-dependent translation.
Caption: Workflow for assessing in vivo synergy of this compound.
Conclusion
The preclinical data strongly suggest that this compound, through its mechanism of inhibiting the eIF4F translation initiation complex, holds significant potential as a synergistic partner for various chemotherapeutic agents. The ability of this compound to enhance the efficacy of drugs like doxorubicin, sorafenib, and to work in concert with other targeted agents like salubrinal, opens up new possibilities for combination therapies in cancers that are resistant to conventional treatments. The provided data and experimental frameworks offer a solid foundation for further research and development in this promising area of cancer therapeutics. Future clinical investigations are warranted to translate these preclinical findings into effective treatments for patients.
References
- 1. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effects of ascorbate and sorafenib in hepatocellular carcinoma: New insights into ascorbate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of eIF4E Inhibition: A Comparative Guide to 4E1RCat and siRNA-mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation and a key convergence point for signaling pathways frequently hyperactivated in cancer.[1][2] Its role in promoting the translation of oncogenic proteins makes it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of two widely used methods for inhibiting eIF4E function: the small molecule inhibitor 4E1RCat and genetic knockdown using small interfering RNA (siRNA). This objective analysis, supported by experimental data and detailed protocols, will assist researchers in selecting the most appropriate method for their specific research and drug development needs.
Performance Comparison: this compound vs. eIF4E siRNA
The following tables summarize the key characteristics and performance metrics of this compound and eIF4E siRNA, compiled from various studies.
| Parameter | This compound | eIF4E siRNA | References |
| Mechanism of Action | A cell-permeable oxopyrrolyl benzoate compound that competitively inhibits the interaction between eIF4E and eIF4G, as well as eIF4E and 4E-BP1, thus blocking the formation of the eIF4F translation initiation complex.[3][4][5] | A synthetic double-stranded RNA molecule that triggers the RNA interference (RNAi) pathway, leading to the sequence-specific degradation of eIF4E mRNA and subsequent reduction of eIF4E protein levels.[6][7] | [3][4][5][6][7] |
| Specificity | Primarily targets the eIF4G/4E-BP1 binding site on eIF4E. However, as a small molecule, potential off-target effects on other proteins cannot be entirely ruled out.[8] Some studies suggest it may be a pan-assay interference compound (PAIN).[6][8] | Highly specific to the eIF4E mRNA sequence. Off-target effects can occur due to partial complementarity to other mRNAs, particularly in the seed region of the siRNA.[9][10] | [6][8][9][10] |
| Mode of Delivery | Can be directly added to cell culture media or administered in vivo.[11][12] | Requires a transfection reagent (e.g., liposomes) to facilitate entry into cells.[2][13] | [2][11][12][13] |
| Duration of Effect | Reversible; effect diminishes upon removal of the compound.[14] | Stable knockdown for 48-96 hours or longer, depending on cell type and division rate.[13][15] | [13][14][15] |
| Typical Concentration/Dose | In vitro: 10-50 µM; In vivo: 15 mg/kg.[11][12][16] | In vitro: 10-100 nM.[2][17] | [2][11][12][16][17] |
| Reported IC50/EC50 | ~4 µM for inhibition of eIF4E:eIF4G interaction in vitro.[11] Varies by cell line for anti-proliferative effects.[10][18][19] | Not applicable (knockdown efficiency is measured instead). | [10][11][18][19] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies, illustrating the efficacy of this compound and eIF4E siRNA in different experimental settings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| MDA-MB-231 | Protein Synthesis | 50 µM | Inhibition of protein synthesis | [14] |
| HeLa | Protein Synthesis | 50 µM | Inhibition of protein synthesis | [14] |
| Pten+/-Eμ-Myc Lymphoma | Cell Viability (MTS) | 78.13 nM - 10 µM | Dose-dependent decrease in cell viability | [11] |
| UACC 903 Melanoma | Protein Synthesis | 10 µM | Decreased protein synthesis | [16] |
| L132 | Cell Viability | 12.5 µM | Time-dependent decrease in cell viability | [20] |
Table 2: Efficacy of eIF4E siRNA-mediated Knockdown
| Cell Line | siRNA Concentration | Knockdown Efficiency | Downstream Effect | Reference |
| Breast Cancer Cell Lines (Panel) | Not specified | Marked knockdown | Statistically significant decrease in cell growth | [13] |
| A549 (Lung Adenocarcinoma) | Not specified | >70% reduction in mRNA and protein | Decreased cell viability, invasion; induced apoptosis and G1 arrest | [17] |
| NIH 3T3 | Not specified | Significant knockdown | 4-6 fold decrease in target protein levels (e.g., dad1, survivin) | [21] |
| Ovarian Cancer (A2780, C200) | Not specified | Significant knockdown | Suppressed cell growth, migration, invasion; induced G1 arrest and apoptosis | [7] |
| Breast Cancer (MCF7) | Not specified | Marked knockdown | Increase in G1 phase cells (59% to 83-86%) | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: eIF4E Knockdown using siRNA and Western Blot Analysis
Objective: To reduce the expression of eIF4E protein in cultured cells using siRNA and to quantify the knockdown efficiency by Western Blot.
Materials:
-
Human eIF4E-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-eIF4E and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection: a. For each well, dilute 20-100 nM of siRNA into 100 µL of Opti-MEM I medium. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of complete medium. e. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Protein Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-eIF4E antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to quantify the knockdown efficiency relative to the control.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound or eIF4E siRNA on cell viability.
Materials:
-
Cells cultured in 96-well plates.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment:
-
For this compound: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO).
-
For eIF4E siRNA: Transfect cells in a larger format (e.g., 6-well plate) as described in Protocol 1. After 24 hours of transfection, trypsinize the cells, count them, and re-seed them into a 96-well plate at the desired density.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess eIF4F Complex Formation
Objective: To determine if this compound disrupts the interaction between eIF4E and eIF4G.
Materials:
-
Cells treated with this compound or vehicle control.
-
Co-IP lysis buffer (non-denaturing).
-
Anti-eIF4E antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for Western blot: anti-eIF4E and anti-eIF4G.
Procedure:
-
Cell Lysis: Lyse treated and control cells with ice-cold Co-IP lysis buffer.
-
Pre-clearing (optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: a. Add the anti-eIF4E antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using anti-eIF4E and anti-eIF4G antibodies to detect the presence of both proteins in the complex. A decrease in the amount of co-immunoprecipitated eIF4G in the this compound-treated sample compared to the control indicates disruption of the eIF4E-eIF4G interaction.
Protocol 4: Polysome Profiling
Objective: To assess the global translation status of cells following treatment with this compound or eIF4E siRNA by separating ribosomal subunits, monosomes, and polysomes.
Materials:
-
Cells treated with inhibitor or siRNA.
-
Cycloheximide.
-
Lysis buffer containing cycloheximide.
-
Sucrose solutions for gradient preparation (e.g., 10% and 50%).
-
Gradient maker and ultracentrifuge with swinging bucket rotor.
-
Fractionation system with a UV detector.
Procedure:
-
Cell Treatment and Harvest: Treat cells as required. Prior to harvesting, add cycloheximide to the culture medium to arrest translation and preserve polysome integrity. Harvest the cells by scraping in ice-cold PBS containing cycloheximide.
-
Cell Lysis: Lyse the cells in a hypotonic lysis buffer containing cycloheximide and detergents.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: a. Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm. b. The resulting profile will show peaks corresponding to ribosomal subunits (40S, 60S), monosomes (80S), and polysomes. c. A decrease in the polysome-to-monosome (P/M) ratio in treated cells compared to control cells indicates a reduction in global translation initiation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to eIF4E inhibition.
Caption: The eIF4E signaling pathway and points of intervention.
Caption: A generalized experimental workflow for studying eIF4E inhibition.
Caption: Logical relationship between this compound and siRNA mechanisms.
References
- 1. dirusciolab.com [dirusciolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Schematic illustration depicting the cellular pathways that lead to eIF4E activation and phosphorylation by Mnk1/2 [pfocr.wikipathways.org]
- 4. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of eIF4E suppresses cell proliferation, invasion and enhances cisplatin cytotoxicity in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polysome Profiling Analysis [bio-protocol.org]
- 17. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of 4E1RCat's Off-Target Profile Against Key Kinase Inhibitors
In the landscape of cancer research and drug development, the precise targeting of signaling pathways is paramount. The eukaryotic translation initiation factor 4E (eIF4E) has emerged as a critical node in cell proliferation and survival, making it an attractive therapeutic target. 4E1RCat is a small molecule designed to inhibit cap-dependent translation by disrupting the protein-protein interaction (PPI) between eIF4E and eIF4G.[1][2] While not a kinase inhibitor in the traditional sense, its mechanism is deeply intertwined with kinase signaling pathways, primarily the MAPK/MNK and PI3K/mTOR pathways, which converge to regulate eIF4E's function.[3][4][5]
This guide provides a comparative analysis of this compound's profile against representative kinase inhibitors from the MNK and mTOR pathways. We will examine their mechanisms, on-target potency, and known off-target profiles, supported by experimental data and methodologies.
Signaling Pathways Converging on eIF4E
The activity of eIF4E is principally regulated by two major signaling cascades:
-
The PI3K/AKT/mTOR Pathway : The mTORC1 complex, a key downstream effector, phosphorylates and inactivates the eIF4E-binding proteins (4E-BPs).[6] This action releases eIF4E, allowing it to bind with the scaffolding protein eIF4G and form the eIF4F translation initiation complex.[7]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway activates the MAP kinase-interacting kinases (MNKs).[8] MNK1 and MNK2 then phosphorylate eIF4E at Serine 209, a modification associated with enhanced oncogenic activity and the translation of specific mRNAs involved in tumor progression.[3][9][10]
This compound, MNK inhibitors, and mTOR inhibitors all aim to suppress the oncogenic output of eIF4E, but through distinct mechanisms, which influences their respective selectivity and off-target profiles.
Comparative Data on Inhibitor Profiles
The following table summarizes the characteristics of this compound and selected kinase inhibitors. It is important to note that direct, comprehensive off-target screening data for this compound against a broad kinase panel is not as readily available as for clinically developed kinase inhibitors. Concerns have been raised about its specificity, with some characteristics resembling Pan-Assay Interference Compounds (PAINs).[11]
| Inhibitor | Primary Target(s) | Mechanism of Action | On-Target Potency (IC50) | Known Off-Targets / Selectivity Profile |
| This compound | eIF4E:eIF4G and eIF4E:4E-BP1 interactions | Protein-Protein Interaction (PPI) Inhibitor. Prevents eIF4F complex assembly.[2][12] | ~4 µM (for eIF4E:eIF4G interaction)[1][12] | Core scaffold is related to compounds identified as hits for unrelated targets, raising concerns about specificity.[11] May induce apoptosis via mechanisms independent of the eIF4E:eIF4G interaction.[13] |
| Tomivosertib (eFT508) | MNK1, MNK2 | ATP-competitive kinase inhibitor. Prevents phosphorylation of eIF4E at Ser209.[9] | MNK1: 1-2 nM; MNK2: 1-4 nM | Highly selective. In a panel of over 400 kinases, shows significant inhibition of only a few others at concentrations >100-fold higher than for MNK1/2. |
| Cercosporamide | MNK1, MNK2 | ATP-competitive kinase inhibitor. | ~10-15 µM | Known to be a promiscuous inhibitor, binding to many other kinases, which may explain some of its cellular activities.[11] |
| Rapamycin (Sirolimus) | mTOR (specifically mTORC1) | Allosteric inhibitor. Binds to FKBP12, and this complex then binds to and inhibits mTORC1.[14] | ~0.1-1 nM | Primarily targets mTORC1. However, prolonged treatment can also disrupt the assembly and function of mTORC2 in certain cell types, leading to off-target effects on AKT signaling.[14] |
| AZD2014 (Vistusertib) | mTORC1, mTORC2 | ATP-competitive dual kinase inhibitor. | mTOR: ~2.8 nM | Targets both mTORC1 and mTORC2. While largely on-target for mTOR kinase activity, transcriptome analysis has revealed a small set of off-target gene expression responses.[15] |
Experimental Protocols
The determination of a compound's selectivity is crucial for minimizing off-target effects and correctly interpreting experimental results.[16] Kinase selectivity profiling is a standard method used in drug discovery to assess how specifically a compound inhibits its intended target versus a broad range of other kinases.[17]
General Protocol for Kinase Selectivity Profiling
This protocol outlines a typical workflow for assessing the selectivity of a kinase inhibitor using a large panel of purified kinases.
-
Compound Preparation : The test inhibitor (e.g., this compound, Tomivosertib) is serially diluted to create a range of concentrations for IC50 determination. A single high concentration (e.g., 1-10 µM) is often used for initial screening.
-
Kinase Panel Selection : A broad panel of active kinases (often >400) representing all branches of the human kinome is selected. Commercial services from companies like Promega, Reaction Biology, or DiscoverX offer such panels.[18]
-
Assay Reaction : For each kinase in the panel, a reaction is prepared containing:
-
The specific kinase.
-
A suitable substrate (peptide or protein).
-
ATP (often at or near its physiological concentration).
-
The test inhibitor at a specific concentration.
-
Appropriate reaction buffer.
-
-
Activity Measurement : The reaction is incubated to allow for phosphorylation. Kinase activity is then measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.[19] The luminescence signal is inversely proportional to the inhibitory effect of the compound.
-
Data Analysis :
-
Single-Dose Screening : The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a control (e.g., DMSO). A common threshold for a "hit" is >70% inhibition.[17]
-
Dose-Response and IC50 Determination : For kinases that are significantly inhibited in the initial screen, a full dose-response curve is generated to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[16]
-
-
Selectivity Quantification : The selectivity of the compound is assessed by comparing its IC50 for the intended target versus its IC50 for all other kinases in the panel. This can be visualized using kinome trees or quantified using metrics like the Selectivity Score.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. JCI - MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction [jci.org]
- 10. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Independent Verification of 4E1RCat's Inhibitory Action on eIF4F Assembly: A Comparative Guide
The eukaryotic translation initiation factor 4F (eIF4F) complex is a critical nexus for the regulation of protein synthesis and is frequently dysregulated in various cancers. Its role in promoting the translation of oncogenic mRNAs makes it a prime target for therapeutic intervention. This guide provides an objective comparison of 4E1RCat, a small molecule inhibitor of eIF4F assembly, with other alternative inhibitors, supported by experimental data and detailed methodologies.
The eIF4F Complex: A Key Regulator of Translation
The eIF4F complex is a heterotrimeric protein complex essential for cap-dependent translation initiation in eukaryotes.[1] It is composed of three main subunits:
-
eIF4E: The cap-binding protein that recognizes and binds to the 5' cap structure (m7G) of messenger RNAs (mRNAs).[1][2]
-
eIF4A: An RNA helicase that unwinds the secondary structures in the 5' untranslated region (UTR) of mRNAs, facilitating ribosome binding.[1][2]
-
eIF4G: A large scaffolding protein that orchestrates the assembly of the complex by interacting with eIF4E, eIF4A, the poly(A)-binding protein (PABP), and the 40S ribosomal subunit via eIF3.[1][2][3]
The assembly and activity of the eIF4F complex are tightly regulated by signaling pathways, such as the mTOR pathway.[4] Dysregulation of this complex leads to increased translation of a subset of mRNAs that are crucial for cancer cell proliferation and survival.[5]
This compound: An Inhibitor of eIF4E-eIF4G Interaction
This compound is a small molecule inhibitor that disrupts the assembly of the eIF4F complex by specifically targeting the interaction between eIF4E and eIF4G.[6][7] This action prevents the recruitment of the translational machinery to capped mRNAs, thereby inhibiting cap-dependent translation.[7][8] this compound has been shown to inhibit the eIF4E:eIF4G interaction with an IC50 of approximately 4 μM.[6] It also interferes with the binding of 4E-BP1, a negative regulator of eIF4E, to eIF4E.[7]
Comparative Analysis of eIF4F Inhibitors
Several small molecules have been developed to target the eIF4F complex at different points. The following table provides a comparison of this compound with other notable inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Key Findings |
| This compound | eIF4E-eIF4G interaction | Disrupts the interaction between eIF4E and eIF4G, inhibiting eIF4F complex assembly.[6][7][8] | ~4 μM for eIF4E:eIF4G interaction[6] | Inhibits cap-dependent translation, reverses chemoresistance in lymphoma models, and reduces the production of oncogenic proteins like c-Myc and Mcl-1.[7] |
| 4EGI-1 | eIF4E-eIF4G interaction | Allosterically inhibits the eIF4E-eIF4G interaction.[9] | Not specified | Blocks eIF4F complex formation and enhances the binding of the inhibitory 4E-BP1 to eIF4E.[9] |
| Ribavirin | eIF4E | An antiviral drug that also inhibits eIF4E function, possibly by competing with the mRNA cap.[10] | Not specified | Suppresses the translation of specific mRNAs.[10] |
| Rapamycin (and rapalogs) | mTORC1 | Indirectly inhibits eIF4F assembly by preventing the phosphorylation of 4E-BP1, which then sequesters eIF4E.[9][11] | Not specified | Has antineoplastic effects in various cancer models.[9] |
| Tomivosertib (eFT-508) | MNK1/MNK2 | Inhibits the kinases that phosphorylate eIF4E, thereby reducing its activity.[11] | Not specified | Shows modest efficacy as a single agent but is being explored in combination therapies.[11] |
| Hippuristanol | eIF4A | Inhibits the RNA helicase activity of eIF4A.[2] | Not specified | Blocks translation initiation by preventing the unwinding of mRNA secondary structures. |
| Pateamine A | eIF4A | Inhibits the RNA helicase activity of eIF4A.[2] | Not specified | A potent inhibitor of translation initiation. |
Experimental Protocols for Verification
The inhibitory action of compounds like this compound on eIF4F assembly can be independently verified using a variety of established experimental protocols.
eIF4F Pull-Down Assay
This assay is used to assess the integrity of the eIF4F complex in vitro and in vivo.
-
Objective: To determine if an inhibitor disrupts the interaction between the components of the eIF4F complex.
-
Methodology:
-
Prepare cell lysates or use a ribosome salt wash (RSW) fraction containing the eIF4F complex.[7]
-
Treat the lysates or RSW with the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).[7]
-
Incubate the treated samples with m7GTP-agarose beads. The m7GTP cap analog on the beads will bind to eIF4E, thus "pulling down" the entire eIF4F complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for eIF4E, eIF4G, and eIF4A.[7]
-
-
Expected Outcome: In the presence of an effective inhibitor like this compound, the amount of eIF4G and eIF4A co-eluting with eIF4E will be significantly reduced compared to the control, indicating a disruption of the eIF4F complex.[7]
Cell-Based eIF4E-eIF4G Protein-Protein Interaction (PPI) Assay
This assay monitors the interaction between eIF4E and eIF4G in living cells.
-
Objective: To quantify the effect of an inhibitor on the eIF4E-eIF4G interaction within a cellular context.
-
Methodology:
-
Transfect cells (e.g., HEK293) with plasmids encoding eIF4E and a fragment of eIF4G, each fused to a component of a reporter system (e.g., split-luciferase).[12][13]
-
Seed the transfected cells into multi-well plates.[12]
-
Treat the cells with various concentrations of the inhibitor.[12]
-
After an incubation period, add the necessary substrate for the reporter system (e.g., luciferase substrate).[14]
-
Measure the reporter signal (e.g., luminescence) using a plate reader.[14]
-
-
Expected Outcome: A decrease in the reporter signal in inhibitor-treated cells compared to control cells indicates a disruption of the eIF4E-eIF4G interaction. The data can be used to determine the IC50 of the compound.[12]
In Vivo Protein Synthesis Assay
This assay measures the overall rate of protein synthesis in cells.
-
Objective: To determine if the inhibition of eIF4F assembly leads to a general inhibition of protein synthesis.
-
Methodology:
-
Culture cells in the presence of the inhibitor or a vehicle control.
-
Add a radiolabeled amino acid (e.g., ³⁵S-methionine) to the culture medium for a short period.
-
Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Measure the amount of incorporated radioactivity in the TCA-insoluble fraction using a scintillation counter.[7]
-
-
Expected Outcome: this compound has been shown to inhibit the incorporation of radioisotopes into newly synthesized proteins, indicating a reduction in overall protein synthesis.[7]
Visualizations
Signaling Pathway of eIF4F Assembly and Inhibition
Caption: The eIF4F signaling pathway and points of inhibition.
Experimental Workflow for an eIF4F Pull-Down Assay
Caption: Workflow for verifying eIF4F disruption via pull-down assay.
Conclusion
The independent verification of this compound's inhibitory action on eIF4F assembly is well-supported by a variety of established experimental techniques. These methods confirm its mechanism of disrupting the crucial eIF4E-eIF4G interaction, leading to the inhibition of cap-dependent translation. When compared to other eIF4F pathway inhibitors, this compound offers a direct method of disrupting the core complex assembly. The detailed protocols and comparative data presented here provide a valuable resource for researchers in the fields of molecular biology, oncology, and drug development, facilitating further investigation into the therapeutic potential of targeting the eIF4F complex.
References
- 1. Eukaryotic initiation factor 4F - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eukaryotic initiation factor - Wikipedia [en.wikipedia.org]
- 4. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring eIF4F Assembly by Measuring eIF4E-eIF4G Interaction in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Video: Monitoring eIF4F Assembly by Measuring eIF4E-eIF4G Interaction in Live Cells [jove.com]
- 13. google.com [google.com]
- 14. Monitoring eIF4F Assembly by Measuring eIF4E-eIF4G Interaction in Live Cells [app.jove.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4E1RCat
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 4E1RCat, a research chemical used as an inhibitor of the eIF4F translation initiation complex. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
Pre-Disposal and Handling Considerations
Before initiating disposal, it is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. This compound is a solid, dark brown substance and should be handled with standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and storage of this compound.
| Property | Value | Source(s) |
| Purity | ≥97% to ≥98% | [1] |
| Storage Temperature | 2-8°C or -20°C | [1][2] |
| Stability | ≥ 4 years (when stored at -20°C) | [2] |
| Solubility in DMSO | 5 mg/mL to 96 mg/mL | [2][3] |
| IC50 (cap-dependent translation) | ~4 μM | [1][2][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final removal by environmental health and safety (EHS) personnel.
Step 1: Waste Identification and Segregation
-
Classify Waste: this compound waste should be classified as hazardous chemical waste. This includes the pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
Segregate Waste Streams: Do not mix this compound waste with other waste types such as biological, radioactive, or non-hazardous waste.[5] It is also crucial to avoid mixing incompatible chemical wastes to prevent dangerous reactions.[5]
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used.[6] The container must have a secure, sealable lid.[5]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must clearly state "Hazardous Waste" and list all chemical contents by their full names, including "this compound" and any solvents, along with their approximate percentages.[5] Also, indicate the date when the first waste was added.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[5] This minimizes the release of vapors and prevents spills.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general work areas.
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[5]
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory (e.g., typically not exceeding 10 gallons) and the time limits for accumulation before a pickup is required.[5][6]
Step 4: Arranging for Disposal
-
Schedule a Pickup: Once the waste container is nearly full (e.g., ¾ full) or has reached the institutional time limit for storage, schedule a waste pickup with your EHS department.[6] Do not allow waste to accumulate.
-
Documentation: Your EHS department will handle the final packaging, transport, and disposal, which typically involves incineration through an approved environmental management vendor.[7] They will also manage all necessary documentation, such as waste manifests.[7]
Step 5: Decontamination of Empty Containers
-
Rinsing Procedure: To be considered non-hazardous, an empty this compound container must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous chemical waste.[5]
-
Highly Toxic Chemicals: If the substance is deemed highly toxic (a common classification for investigational drugs), the first three rinses must be collected as hazardous waste.[5] After thorough rinsing and air-drying, the container may be discarded with regular lab glass or plastic, provided the label is defaced.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final removal.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. This compound (CAS 328998-25-0): R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling 4E1RCat
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, immediate safety and logistical information for the handling of 4E1RCat, a potent small molecule inhibitor of the eIF4F translation initiation complex. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. While specific toxicology data is limited, its mechanism of action as an inhibitor of a fundamental cellular process necessitates handling it as a hazardous substance. Assume it has the potential to be cytotoxic.
Minimum Required PPE:
-
Gloves: Double-gloving with nitrile gloves is mandatory. Change gloves immediately if contaminated, punctured, or torn.
-
Eye Protection: Chemical safety goggles are required at all times when handling the solid compound or solutions.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 or higher-rated respirator is required to prevent inhalation of airborne particles.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 478.45 g/mol | |
| CAS Number | 328998-25-0 | [1] |
| Appearance | Dark brown solid | |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | |
| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C | |
| Inhibition (IC50) | ~4 µM for eIF4E:eIF4G interaction | [1][2] |
Step-by-Step Operational Plan
Receiving and Storage
-
Inspect: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Transport: Transport the unopened package to the designated laboratory area.
-
Log: Log the compound into your chemical inventory system.
-
Store: Store the compound in a clearly labeled, sealed container at -20°C for long-term storage. Short-term storage at 2-8°C is also acceptable. The storage location should be in a designated area for potent compounds.
Preparation of Stock Solutions
Work Area Preparation: All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure. The work surface should be covered with an absorbent, plastic-backed liner.
-
Gather Materials: Assemble all necessary equipment (vials, pipettes, solvent, etc.) within the containment area before starting.
-
Weighing: If weighing the solid, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: Slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound. Cap the vial securely and vortex until fully dissolved. For higher concentrations, gentle warming to 37°C or sonication may be necessary.
-
Labeling: Clearly label the stock solution vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C.[2]
Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution within a chemical fume hood or biological safety cabinet.
-
Handling: When handling solutions, always wear the minimum required PPE.
-
Incubation: If treating cells, label culture vessels appropriately. All manipulations should be performed in a biological safety cabinet.
-
Transporting Samples: When moving treated samples outside of the primary containment area, use sealed secondary containers.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Dispose of all contaminated solid waste (e.g., pipette tips, tubes, gloves, absorbent liners) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a sealed, properly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, glass pipettes) in a designated sharps container for hazardous waste.
-
Final Disposal: Follow your institution's guidelines for the disposal of chemical and cytotoxic waste.
Spill and Decontamination Procedures
-
Evacuate: If a spill occurs, evacuate the immediate area and alert others.
-
Assess: Assess the extent of the spill. For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Contain: For liquid spills, cover with an absorbent material.
-
Decontaminate: Clean the spill area with a detergent solution, followed by 70% ethanol or another appropriate disinfectant. All cleaning materials must be disposed of as hazardous waste. For powder spills, carefully wipe the area with a damp cloth to avoid generating dust and dispose of the cloth as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
Signaling Pathway and Experimental Workflow
This compound inhibits the cap-dependent translation by disrupting the interaction between eIF4E and eIF4G, which are key components of the eIF4F complex. This prevents the recruitment of ribosomes to mRNA, thereby inhibiting protein synthesis.
Caption: Inhibition of eIF4F complex by this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
